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Foundational

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol structural analysis

An In-depth Technical Guide to the Structural Analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol Abstract (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is a chiral, saturated heterocyclic compound featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

Abstract

(3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol is a chiral, saturated heterocyclic compound featuring a vicinal diol moiety. Such scaffolds are of significant interest in medicinal chemistry due to their potential for hydrogen bonding and as chiral building blocks. The precise determination of its three-dimensional structure is paramount for understanding its potential biological activity and for its application in drug design. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this molecule, integrating advanced spectroscopic, crystallographic, and computational methodologies. We emphasize the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Structural Challenge

The pyridazine motif is increasingly utilized in the development of pharmaceutical and agrochemical agents.[1][2] Its saturated form, the hexahydropyridazine ring, offers a flexible yet defined three-dimensional scaffold. When substituted with a vicinal diol, as in (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol, the molecule presents a complex stereochemical puzzle. The three contiguous chiral centers (at C3, C4, and C5) dictate the molecule's overall shape, polarity, and ability to interact with biological targets.

The core analytical challenge lies in unambiguously confirming:

  • Constitution: The connectivity of atoms.

  • Configuration: The relative and absolute stereochemistry at C3, C4, and C5.

  • Conformation: The preferred three-dimensional arrangement of the hexahydropyridazine ring in solution and solid state.

This guide outlines a logical, integrated workflow designed to solve this puzzle with the highest degree of scientific rigor.

Molecular Architecture and Stereochemical Landscape

The fundamental structure of the target molecule is defined by a six-membered ring containing two adjacent nitrogen atoms, a methyl group at position 3, and two hydroxyl groups at positions 4 and 5.

  • IUPAC Name: (3R,4R,5R)-3-Methyl-1,2-diazinane-4,5-diol (alternate name for hexahydropyridazine)

  • Molecular Formula: C₅H₁₂N₂O₂

  • Monoisotopic Mass: 132.0899 g/mol

The specific (3R,4R,5R) stereochemistry defines a precise spatial arrangement of the substituents. The conformational behavior of the hexahydropyridazine ring is complex, influenced by the interplay of steric hindrance from the methyl group and the potential for intramolecular hydrogen bonding between the vicinal diols and the ring nitrogens.[3][4] These interactions govern the equilibrium between various chair and boat-like conformations.

The Analytical Blueprint: An Integrated Approach

A definitive structural analysis cannot rely on a single technique. We propose a synergistic workflow that leverages the strengths of multiple analytical methods.

cluster_synthesis Hypothetical Synthesis & Isolation cluster_analysis Structural Elucidation Core cluster_validation Computational Validation cluster_result Final Confirmation Syn Synthesis & Purification MS Mass Spectrometry (HRMS & MS/MS) Syn->MS Formula Confirmation NMR NMR Spectroscopy (1D & 2D) Syn->NMR Connectivity & Relative Stereochemistry XRAY X-Ray Crystallography (If crystalline) Syn->XRAY Absolute Structure MS->NMR DFT Computational Chemistry (DFT Modeling) NMR->DFT Compare Experimental vs. Theoretical Data Structure Confirmed 3D Structure NMR->Structure XRAY->Structure Unambiguous Proof DFT->Structure

Caption: Key proton-proton couplings expected in COSY.

Protocol 2: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., MeOD-d₄ or D₂O to exchange labile OH/NH protons, or DMSO-d₆ to observe them).

  • 1D Spectra: Acquire a standard ¹H spectrum and a proton-decoupled ¹³C spectrum.

  • 2D Spectra Acquisition: Using standard spectrometer pulse programs, acquire COSY, HSQC, HMBC, and NOESY datasets.

  • Data Processing & Interpretation: Process the data using appropriate software. Assign all signals starting with unambiguous signals (e.g., the methyl doublet) and using the correlation networks from 2D spectra to build out the full structure. Analyze NOESY cross-peaks to deduce the relative orientation of the substituents.

X-Ray Crystallography: The Definitive Answer

Single-crystal X-ray diffraction (SC-XRD) provides an unequivocal three-dimensional map of the atoms in the solid state. It is the gold standard for determining both relative and, crucially, absolute stereochemistry. [5][6] The Power of SC-XRD:

  • Unambiguous Connectivity: Confirms the molecular constitution.

  • Precise Bond Lengths and Angles: Provides detailed geometric data.

  • Absolute Configuration: By using anomalous dispersion effects, typically from the diffraction of oxygen and nitrogen atoms, the analysis can determine the true (R/S) configuration at each chiral center without ambiguity, thus confirming the (3R,4R,5R) assignment. [5] Protocol 3: Single-Crystal X-Ray Diffraction

  • Crystallization: The critical first step is to grow a high-quality single crystal. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling. A variety of solvents (e.g., methanol, ethanol, ethyl acetate, hexane) and solvent/anti-solvent combinations should be screened.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head on the diffractometer.

  • Data Collection: The crystal is cooled (usually to ~100 K) to minimize thermal motion. X-rays are directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using direct methods or Patterson methods and then refined to generate the final atomic coordinates and thermal parameters. The absolute configuration is determined by calculating the Flack parameter.

Computational Chemistry: Validation and Insight

Computational modeling, particularly using Density Functional Theory (DFT), serves to validate the experimental findings.

  • Conformational Analysis: DFT calculations can predict the relative energies of different ring conformations (e.g., chair conformers with axial/equatorial substituents), identifying the most stable, low-energy structures.

  • NMR Prediction: Theoretical ¹H and ¹³C chemical shifts and coupling constants can be calculated for the lowest-energy conformer. A strong correlation between these calculated values and the experimental NMR data provides powerful validation for the structural assignment.

Conclusion

The structural analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol requires a meticulous and integrated analytical strategy. The process begins with HRMS to confirm the molecular formula, followed by a comprehensive suite of 2D NMR experiments to assemble the molecular framework and determine relative stereochemistry. Where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the absolute 3D structure. Finally, computational modeling offers a powerful tool for validating the proposed structure against experimental data. By following this multi-faceted approach, researchers can achieve a complete and trustworthy structural characterization, providing the solid foundation needed for further investigation in drug discovery and development.

References

  • Green, N., et al. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(12), 1187-1194. Available at: [Link]

  • Tori, K., & Ogata, M. (1965). Pyridazines. IX. Proton Magnetic Resonance Studies of Pyridazine, Pyrazine, and Substituted Pyridazines. Chemical and Pharmaceutical Bulletin, 13(11), 1363-1371. Available at: [Link]

  • Semantic Scholar. (2021). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Available at: [Link]

  • Griffith, R. (1998). Synthetic and Conformational Studies of - Hexahydropyrimidines and Related Heterocycles. University of Western Sydney. Available at: [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Available at: [Link]

  • Anderson, J. E., & Roberts, J. D. (1978). Conformational preferences of hexahydropyridazine derivatives. Journal of the American Chemical Society, 100(23), 7007-7011. Available at: [Link]

  • Biggs, G. R., & Evans, R. F. (1979). 1H N.M.R. Studies of Protonation in Pyridazin-3 (2H)-one and 6-Hydroxypyridazin-3 (2H)-one. Australian Journal of Chemistry, 32(10), 2297-2301. Available at: [Link]

  • Jones, R. A. Y., et al. (1966). The conformational analysis of saturated heterocycles. Part XXIII. Hexahydropyrimidines. Journal of the Chemical Society B: Physical Organic, 131-135. Available at: [Link]

  • ACS Publications. (n.d.). Conformational studies of hexahydropyridazine derivatives. Available at: [Link]

  • Mierke, D. F., et al. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1047-1052. Available at: [Link]

  • Morgenstern, O., et al. (2004). Synthesis, Structural Investigations and Biological Evaluation of Novel hexahydropyridazine-1-carboximidamides, -Carbothioamides and -Carbothioimidic Acid Esters as Inducible Nitric Oxide Synthase Inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1137-1147. Available at: [Link]

  • Harvey, D. J. (2013). The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Mass Spectrometry Reviews, 32(5), 335-360. Available at: [Link]

  • Seibl, J. (1970). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 48(12), 1899-1909. Available at: [Link]

  • Anderson, J. E. (1970). Conformational interconversions in hexahydropyridazine derivatives. Journal of the American Chemical Society, 92(23), 6635-6639. Available at: [Link]

  • van der Kerk-van Hoof, A., et al. (1999). Structural analysis of diols by electrospray mass spectrometry on boric acid complexes. Rapid Communications in Mass Spectrometry, 13(23), 2406-2415. Available at: [Link]

  • Shimadzu Corporation. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. ASMS 2019 Conference Proceedings. Available at: [Link]

  • Hanson, P. R., & Probst, D. A. (2016). (R,R)-1,2:4,5-Diepoxypentane. Organic Syntheses, 93, 361-381. Available at: [Link]

  • Phelan, V. V., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Natural Product Reports, 28(11), 1898-1908. Available at: [Link]

  • Deschamps, J. R., & George, C. (2003). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 10(15), 1377-1393. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Available at: [Link]

  • Fochi, M., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1545-1566. Available at: [Link]

  • ResearchGate. (n.d.). The Asymmetric Synthesis of (3 S ,4 R ,5 S )-3-Amino-4,5- O -isopropylidenedioxycyclopentene. Available at: [Link]

  • Vini, L. (2023). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Journal of Chemical Research, 14(3). Available at: [Link]

  • Royappa, T. (n.d.). X-ray Crystallography. University of West Florida. Available at: [Link]

  • Wang, Y., et al. (2022). Biosynthesizing structurally diverse diols via a general route combining oxidative and reductive formations of OH-groups. Nature Communications, 13(1), 1629. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Mechanistic Evaluation of 3-Methylhexahydropyridazine-4,5-diol: A Technical Guide

Executive Summary The rational design of glycosidase inhibitors relies heavily on the precise mimicry of the enzymatic transition state. 3-Methylhexahydropyridazine-4,5-diol , particularly its (3S,4R,5S) stereoisomer kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of glycosidase inhibitors relies heavily on the precise mimicry of the enzymatic transition state. 3-Methylhexahydropyridazine-4,5-diol , particularly its (3S,4R,5S) stereoisomer known as azafucofagomine, represents a critical class of azasugars designed to inhibit α-L-fucosidase[1]. Unlike standard piperidine-based iminosugars (e.g., 1-deoxynojirimycin), the incorporation of a hydrazine moiety (an N-N bond) within the six-membered ring fundamentally alters the molecule's physicochemical landscape.

As a Senior Application Scientist, I emphasize that understanding these properties is not merely an academic exercise; it is the cornerstone of predicting pharmacokinetics, enzyme active-site binding, and formulation stability. This whitepaper deconstructs the physicochemical properties, structural dynamics, and self-validating experimental workflows required to harness this molecule in drug development.

Structural and Physicochemical Profiling

The efficacy of 3-methylhexahydropyridazine-4,5-diol is dictated by its structural features. The adjacent nitrogen atoms in the hexahydropyridazine ring exert an "alpha-effect," which significantly modulates the basicity ( pKa​ ) of the system compared to mono-nitrogen analogs.

Key Physicochemical Parameters

To facilitate formulation and computational docking studies, the core quantitative properties of the molecule are summarized below.

ParameterValueMechanistic Implication
Molecular Formula C₅H₁₂N₂O₂Low molecular weight ensures high ligand efficiency.
Molecular Weight 148.16 g/mol [2]Well within Lipinski’s Rule of 5 for optimal oral bioavailability.
Hydrogen Bond Donors 4 (2x -OH, 2x -NH)Facilitates extensive hydrogen-bonding networks in the enzyme active site.
Hydrogen Bond Acceptors 4 (2x -O-, 2x -N-)Enables interaction with catalytic acidic residues (e.g., Asp/Glu).
LogP (Estimated) < -1.5Highly hydrophilic; requires active transport or prodrug strategies for cellular permeability.
Conformational State pH-Dependent ChairThe pKa​ directly dictates the chair-chair conformational equilibrium[3].
Conformational Dynamics and the pKa​ Relationship

A critical, often overlooked physicochemical property of hexahydropyridazines is their conformational flexibility. The ring can undergo chair-chair interconversion. Research has demonstrated that for substituted 4,5-dihydroxyhexahydropyridazines, a large difference in pKa​ exists between the two possible chair conformers[3].

Causality in Design: Why does this matter? At physiological pH (7.4), the molecule must exist predominantly in the specific chair conformation that places the hydroxyl groups in the correct spatial orientation (mimicking the natural fucose sugar) while simultaneously maintaining a protonated nitrogen to mimic the positive charge of the oxocarbenium transition state. If the pKa​ of the active conformer is too low, the drug remains neutral, losing its electrostatic affinity for the enzyme's catalytic carboxylates.

Mechanistic Basis of Enzyme Inhibition

The primary biological utility of 3-methylhexahydropyridazine-4,5-diol is the competitive inhibition of glycosidases. During the natural hydrolysis of a fucoside, the enzyme stabilizes a high-energy, positively charged oxocarbenium ion.

When 3-methylhexahydropyridazine-4,5-diol enters the active site, the physiological pH ensures partial protonation of the ring nitrogen. This protonated state perfectly mimics the charge and shape of the transition state, leading to a "dead-end" complex that halts enzymatic activity.

G Substrate Natural Substrate (Fucoside) Enzyme α-L-Fucosidase (Active Site) Substrate->Enzyme Binds TS Oxocarbenium Transition State Enzyme->TS Catalysis Complex Dead-End Inhibitor Complex Enzyme->Complex Transition State Mimicry Product Cleaved Fucose + Aglycone TS->Product Hydrolysis Inhibitor 3-Methylhexahydropyridazine- 4,5-diol (Protonated) Inhibitor->Enzyme Competitive Binding Complex->TS Blocks

Figure 1: Mechanism of α-L-fucosidase inhibition by transition-state mimicry.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis, purification, and characterization of this compound must be tightly controlled. The following protocols are designed as self-validating systems, ensuring that errors are caught before downstream assays are compromised.

Protocol 1: Synthesis and Ion-Exchange Purification

The synthesis of azafucofagomine involves reductive amination using tert-butyl carbazate, followed by mesylation and cyclization[1].

  • Step 1: Deprotection. Dissolve the Boc-protected hexahydropyridazine intermediate in 6 M HCl and heat to 100 °C overnight in a sealed flask[1].

    • Causality: The harsh acidic conditions are required to simultaneously cleave the Boc protecting group and any residual acetonide/benzyl groups, exposing the highly polar core.

  • Step 2: Solvent Removal. Evaporate the solvent in vacuo.

  • Step 3: Ion-Exchange Chromatography. Load the residue onto an Amberlite IR-120 (H⁺ form) column. Wash extensively with deionized water.

    • Causality: Because the final product is excessively hydrophilic, standard silica gel chromatography will fail. The acidic resin captures the basic hexahydropyridazine nitrogens, allowing neutral organic impurities to be washed away.

  • Step 4: Elution. Elute the product using 2.5% NH₄OH[1].

  • Self-Validation Check: Perform ¹H-NMR (in D₂O). The complete disappearance of the massive singlet at ~1.4 ppm (Boc group) and the presence of the methyl doublet at ~1.2 ppm confirm successful deprotection and structural integrity.

Protocol 2: pH-Titration NMR for Conformational Analysis

Because the pKa​ dictates the active conformation[3], we must empirically validate the chair-chair equilibrium across physiological pH ranges.

  • Step 1: Prepare a 10 mM solution of the purified compound in D₂O.

  • Step 2: Adjust the pH using dilute DCl and NaOD, taking measurements at pH 4.0, 6.0, 7.4, and 9.0.

  • Step 3: Acquire 1D ¹H-NMR and 2D NOESY spectra at each pH point.

  • Step 4: Extract the ³J_{H,H} coupling constants for the ring protons.

  • Self-Validation Check: A shift from large diaxial coupling constants (~9-11 Hz) at low pH to smaller equatorial-axial constants at high pH directly validates that deprotonation triggers a conformational flip. If the coupling constants remain static, the pKa​ of the conformers does not significantly differ.

Workflow Syn Compound Synthesis Pur Ion-Exchange Purification Syn->Pur NMR pH-Titration NMR Pur->NMR pKa pKa & Conformational Analysis NMR->pKa Assay In Vitro Enzyme Assay pKa->Assay

Figure 2: Step-by-step workflow for physicochemical validation of azasugars.

Formulation and Drug Development Implications

From a formulation perspective, 3-methylhexahydropyridazine-4,5-diol presents specific challenges. Its high hydrophilicity (LogP < -1.5) means it will exhibit poor passive diffusion across the gastrointestinal epithelium and the blood-brain barrier.

If targeting central nervous system (CNS) lysosomal storage disorders, medicinal chemists must employ prodrug strategies—such as per-acetylation of the hydroxyl groups. The acetyl groups mask the hydrogen bond donors, temporarily increasing lipophilicity to allow cellular entry. Once inside the cell, ubiquitous non-specific esterases cleave the acetyl groups, releasing the active, highly polar hexahydropyridazine to inhibit the target glycosidase.

References

  • Title: (3R,4S,5R)-3-(Hydroxymethyl)
  • Title: CAS:193540-72-6, (3R,4R,5R)-3-(Hydroxymethyl...
  • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
  • Title: Exploring the relationship between the conformation and pKa: Can a pKa value be used to determine the conformational equilibrium?

Sources

Foundational

Advanced Strategies in the Enantioselective Synthesis of Chiral Hexahydropyridazine Derivatives

Executive Summary The chiral hexahydropyridazine core is a privileged heterocyclic scaffold embedded in numerous bioactive natural products and synthetic pharmaceuticals. Most notably, it forms the structural basis of pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral hexahydropyridazine core is a privileged heterocyclic scaffold embedded in numerous bioactive natural products and synthetic pharmaceuticals. Most notably, it forms the structural basis of piperazic acid, a non-proteinogenic amino acid critical to the structural integrity and biological activity of cyclic depsipeptides such as the potent immunosuppressant (−)-sanglifehrin A[1]. Furthermore, highly functionalized hexahydropyridazine derivatives have recently emerged as potent inhibitors of MCF-7 breast cancer cell proliferation via the induction of apoptosis[2].

This technical guide provides an in-depth analysis of the mechanistic paradigms and experimental workflows required to achieve high enantioselectivity in the synthesis of these complex N-N containing heterocycles. By focusing on organocatalytic multicomponent cascades and proline-catalyzed asymmetric α-hydrazination, we outline self-validating methodologies designed for high-fidelity drug development.

Mechanistic Paradigms in Asymmetric Assembly

The primary synthetic challenge in constructing chiral hexahydropyridazines lies in the stereocontrolled formation of the N-N bond alongside contiguous stereogenic centers. Traditional methods often rely on chiral pool starting materials (e.g., D- or L-glutamic acid) requiring lengthy, low-yielding protection/deprotection sequences[3]. Modern asymmetric organocatalysis circumvents these limitations through two primary mechanistic pathways.

Organocatalytic Multicomponent Cascade Reactions

To rapidly assemble polysubstituted chiral hexahydropyridazines, researchers employ a one-pot Michael/α-amination/hemiaminalization cascade[2].

Causality of the Catalyst: A chiral secondary amine catalyst condenses with an aliphatic aldehyde to form a nucleophilic enamine intermediate. The steric bulk of the catalyst's chiral scaffold effectively shields one face of the enamine, dictating a highly stereoselective attack on a Michael acceptor (such as 2-arylidene-1,3-indandione). Following the initial Michael addition, the resulting adduct is trapped by a hydrazine derivative. This triggers an intermolecular α-amination, immediately followed by an intramolecular hemiaminalization. The thermodynamic driving force of forming a stable, highly substituted 6-membered ring ensures the cascade proceeds to completion, locking in the contiguous stereocenters with excellent enantiomeric excess (ee).

cascade_pathway A Michael Acceptor E Michael Adduct A->E Enamine Attack B Aldehyde Donor D Chiral Enamine B->D + Catalyst C Chiral Amine Catalyst C->D D->E G alpha-Amination & Hemiaminalization E->G + Hydrazine F Hydrazine Derivative F->G H Chiral Hexahydropyridazine G->H Cyclization

Organocatalytic multicomponent cascade pathway for hexahydropyridazine synthesis.

Proline-Catalyzed Asymmetric α-Hydrazination

For the synthesis of specific monomeric building blocks like (S)-piperazic acid, L-proline-catalyzed asymmetric α-hydrazination is the gold standard[4].

Causality of the Catalyst: The choice of L-proline over other secondary amines is dictated by its bifunctional nature. The pyrrolidine nitrogen forms the nucleophilic enamine with the aldehyde, while the carboxylic acid moiety acts as a Brønsted acid. This acid directs the incoming azodicarboxylate electrophile via precise hydrogen bonding, locking the transition state into a rigid, chair-like conformation. This specific spatial arrangement is the causal factor that guarantees the high enantioselectivity (>95% ee) observed during the electrophilic amination step. Subsequent reduction and cyclization yield the target hexahydropyridazine-3-carboxylic acid derivative.

proline_hydrazination Aldehyde Aldehyde Enamine Chiral Enamine (H-Bond Directed) Aldehyde->Enamine Proline L-Proline Catalyst Proline->Enamine HydrazinoAldehyde alpha-Hydrazino Aldehyde Enamine->HydrazinoAldehyde Electrophilic Attack Azodicarboxylate Azodicarboxylate Azodicarboxylate->HydrazinoAldehyde Reduction Reduction & Deprotection HydrazinoAldehyde->Reduction Cyclization Ring Closure Reduction->Cyclization PiperazicAcid (S)-Piperazic Acid Cyclization->PiperazicAcid

L-Proline catalyzed asymmetric alpha-hydrazination mechanism for piperazic acid.

Quantitative Data & Catalyst Efficacy

The following table summarizes the performance metrics of various catalytic systems utilized in the synthesis of hexahydropyridazine derivatives.

Catalyst SystemReaction TypeTarget ScaffoldYield (%)Enantiomeric Excess (ee %)
Chiral Secondary Amine Multicomponent CascadePolysubstituted Hexahydropyridazine75–9290–99
L-Proline (10 mol%) α-Hydrazination(S)-Piperazic Acid80–85>95
Phosphine Catalyst [3+3] AnnulationN,N-bicyclic hydropyridazine65–88N/A (Regioselective)
Grubbs II (RCM) Ring-Closing MetathesisUnsubstituted Hexahydropyridazine78–82N/A (Substrate Controlled)

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity replication and scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to verify stereochemical integrity before proceeding to subsequent transformations.

Protocol A: Organocatalytic Cascade Synthesis of Polysubstituted Hexahydropyridazines

Adapted from the core-scaffold-inspired methodology targeting MCF-7 inhibitors[2].

Materials: 2-arylidene-1,3-indandione (1.0 equiv), aliphatic aldehyde (1.2 equiv), hydrazine derivative (1.2 equiv), chiral secondary amine catalyst (10 mol%), benzoic acid additive (10 mol%), anhydrous dichloromethane (DCM).

Step-by-Step Methodology:

  • Initiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 2-arylidene-1,3-indandione and the chiral amine catalyst in anhydrous DCM (0.2 M concentration).

  • Enamine Formation & Michael Addition: Add the aliphatic aldehyde dropwise at 0 °C. Stir the mixture for 4 hours.

    • Self-Validation Check 1: Monitor the disappearance of the indandione via TLC (Hexanes/EtOAc 7:3). Extract a 50 µL aliquot, quench, and analyze via chiral HPLC to confirm the ee% of the Michael adduct intermediate. Do not proceed if ee is <90%.

  • Cascade Trigger: Upon confirmation of the Michael adduct, add the hydrazine derivative and benzoic acid additive sequentially at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for an additional 12–24 hours to facilitate the α-amination and hemiaminalization.

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to afford the chiral hexahydropyridazine.

    • Self-Validation Check 2: Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the purified product. Confirm final enantiopurity via chiral HPLC.

Protocol B: L-Proline Catalyzed Synthesis of (S)-Piperazic Acid Precursor

Adapted from the highly efficient asymmetric α-hydrazination workflow[4].

Materials: Aliphatic aldehyde (1.0 equiv), dibenzyl azodicarboxylate (DBAD, 1.1 equiv), L-proline (10 mol%), anhydrous acetonitrile (CH₃CN).

Step-by-Step Methodology:

  • Catalyst Activation: Suspend L-proline in anhydrous CH₃CN (0.5 M) at 0 °C under an inert atmosphere.

  • Electrophilic Amination: Add the aliphatic aldehyde followed immediately by DBAD. The reaction mixture will transition from yellow to colorless as the azodicarboxylate is consumed. Stir for 2 hours at 0 °C.

    • Self-Validation Check 1: The color change serves as a visual kinetic indicator. Confirm complete consumption of DBAD via TLC. Analyze a crude aliquot by chiral stationary phase HPLC to ensure the α-hydrazino aldehyde intermediate possesses >95% ee.

  • Reduction: Dilute the mixture with methanol and cool to -20 °C. Add NaBH₄ (1.5 equiv) portion-wise to reduce the aldehyde to the corresponding alcohol. Stir for 30 minutes, then quench with saturated aqueous NH₄Cl.

  • Cyclization Prep: Extract the reduced intermediate with ethyl acetate, concentrate, and subject the crude alcohol to mesylation (MsCl, Et₃N, DCM, 0 °C) to create a suitable leaving group.

  • Ring Closure: Treat the crude mesylate with a mild base (e.g., K₂CO₃) in DMF at room temperature to induce intramolecular cyclization, yielding the protected (S)-piperazic acid derivative.

    • Self-Validation Check 2: Verify the integrity of the N-N bond and the 6-membered ring conformation using 2D NMR (COSY/NOESY).

References

  • Leng, H.-J., Peng, F., Zingales, S., et al. "Core-Scaffold-Inspired Asymmetric Synthesis of Polysubstituted Chiral Hexahydropyridazines that Potently Inhibit Breast Cancer Cell Proliferation by Inducing Apoptosis." Chemistry - A European Journal, 2015.2

  • Henmi, Y., et al. "Highly efficient synthesis of (R)- and (S)-piperazic acids using proline-catalyzed asymmetric alpha-hydrazination." Tetrahedron: Asymmetry, 2004. 4

  • "A Convergent Three-Component Total Synthesis of the Powerful Immunosuppressant (−)-Sanglifehrin A." ResearchGate. 1

  • Vertex Pharmaceuticals Incorporated. "Asymmetric synthesis of piperazic acid and derivatives thereof." Google Patents (US6632942B2). 3

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the spectroscopic analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol. Given the...

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Author: BenchChem Technical Support Team. Date: April 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the spectroscopic analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol. Given the specific stereochemistry of this molecule, which is crucial for its potential biological activity, a detailed and multi-faceted spectroscopic approach is essential for unambiguous structural confirmation and purity assessment. As experimental data for this specific molecule is not widely published, this document serves as both a predictive guide and a practical manual for researchers undertaking its synthesis and characterization. We will explore the theoretical underpinnings and provide field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and the Importance of Stereochemistry

The target molecule, (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol, is a substituted saturated pyridazine ring. Its structure contains three contiguous stereocenters at positions 3, 4, and 5. The specific (3R, 4R, 5R) configuration dictates the spatial arrangement of the methyl group and the two hydroxyl groups, which will profoundly influence its biological interactions and its spectroscopic signature.

The core challenge in characterizing this molecule is not just to confirm the connectivity of the atoms but to unequivocally verify the relative and absolute stereochemistry. The techniques outlined herein are designed to address this challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For a molecule with multiple stereocenters like our target compound, a suite of 1D and 2D NMR experiments is indispensable.

Expertise & Experience: Experimental Choices

The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent starting points due to the presence of hydroxyl groups, which will undergo H-D exchange, simplifying the spectrum by removing the OH proton signals and their couplings. For observing the OH protons and their couplings, a non-protic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) would be the solvent of choice.

A high-field spectrometer (500 MHz or higher) is recommended to achieve the necessary signal dispersion, which will be crucial for resolving the complex spin systems of the ring protons.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D ¹H NMR: Acquire a standard proton spectrum. This will provide initial information on the number of different proton environments and their multiplicities.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Quantitative ¹³C NMR can be performed using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate signal integration if needed.[1]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons in the ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling unambiguous assignment of the carbon skeleton.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the position of the methyl group and the overall ring structure.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is the key experiment for determining stereochemistry. It identifies protons that are close in space, not just through bonds. For the (3R,4R,5R) isomer, specific through-space correlations are expected between the protons at positions 3, 4, and 5, and the methyl group.

Predicted NMR Data

The following tables summarize the predicted chemical shifts for (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol. These predictions are based on established chemical shift ranges for similar functional groups.[2][3][4][5]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H3~2.8 - 3.2m
H4~3.5 - 3.8m
H5~3.6 - 3.9m
H6 (axial)~2.5 - 2.8m
H6 (equatorial)~2.9 - 3.2m
-CH₃~0.9 - 1.2d~6-7
4-OH~4.0 - 5.0d
5-OH~4.0 - 5.0d
N1-H, N2-H~4.5 - 6.0br s

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~55 - 65
C4~70 - 78
C5~70 - 78
C6~45 - 55
-CH₃~15 - 25
Visualization: NMR Workflow

NMR_Workflow cluster_sample Sample Preparation cluster_experiments NMR Experiments cluster_analysis Data Analysis Sample Purified Compound NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent DMSO-d6 Solvent->NMR_Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR NMR_Tube->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC NOESY 2D NOESY/ROESY H1->NOESY C13->HSQC Connectivity Establish Connectivity (COSY, HMBC) COSY->Connectivity Assignments Assign ¹H & ¹³C Signals (HSQC) HSQC->Assignments HMBC 2D HMBC HMBC->Connectivity Stereochem Determine Stereochemistry (NOESY) NOESY->Stereochem Connectivity->Stereochem Assignments->HMBC Structure Final Structure Confirmation Stereochem->Structure

Caption: Workflow for the complete NMR-based structural elucidation of the target molecule.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and providing evidence for its structure through fragmentation analysis.

Expertise & Experience: Experimental Choices

Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule. It is a soft ionization technique that will likely generate a strong signal for the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial. It will provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

Tandem mass spectrometry (MS/MS) will be used to induce fragmentation of the parent ion. The fragmentation pattern can provide valuable information about the molecule's structure, such as the loss of water from the diol functionality or cleavage of the pyridazine ring.

Experimental Protocol: HRMS (ESI-TOF) Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500). The protonated molecule [M+H]⁺ should be observed.

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor and subject it to Collision-Induced Dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion SpeciesCalculated Exact Mass (m/z)Elemental Formula
[M+H]⁺147.1077C₆H₁₅N₂O₂⁺
[M+Na]⁺169.0896C₆H₁₄N₂O₂Na⁺
[M-H₂O+H]⁺129.0971C₆H₁₃N₂O⁺

The fragmentation in an MS/MS experiment would likely involve sequential losses of water and potentially cleavage of the N-N bond or the ring itself.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. While it does not provide detailed connectivity information, it serves as an excellent quality check.

Expertise & Experience: Experimental Choices

The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared. The key is to obtain a spectrum of a pure, dry sample.

Experimental Protocol: FTIR-ATR Data Acquisition
  • Sample Preparation: Place a small amount of the dry, solid compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted Infrared Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 3200Strong, BroadO-H stretch (from diol, intermolecular H-bonding)
~3300 - 3100Medium, BroadN-H stretch (from amine)
~2960 - 2850Medium-StrongC-H stretch (aliphatic)
~1460MediumC-H bend (CH₂, CH₃)
~1100 - 1000StrongC-O stretch (secondary alcohols)

The broadness of the O-H and N-H stretches will be a key indicator of hydrogen bonding, which is expected in the solid state.

Visualization: Spectroscopic Data Integration

Data_Integration Compound (3R,4R,5R)-3-Methyl- hexahydropyridazine-4,5-diol NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) Compound->NMR MS Mass Spectrometry (HRMS, MS/MS) Compound->MS IR Infrared Spectroscopy (FTIR-ATR) Compound->IR Structure_Info Connectivity & Stereochemistry NMR->Structure_Info Formula_Info Elemental Formula & MW MS->Formula_Info FG_Info Functional Groups (OH, NH) IR->FG_Info Final_Structure Unambiguous Structure Confirmed Structure_Info->Final_Structure Formula_Info->Final_Structure FG_Info->Final_Structure

Caption: Integration of data from multiple spectroscopic techniques for full characterization.

Conclusion

The structural characterization of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol requires a rigorous and integrated analytical approach. While this guide provides a predictive framework, the true utility lies in its application as a road map for experimental work. By systematically applying the NMR, MS, and IR protocols described, researchers can confidently confirm the identity, purity, and, most importantly, the specific stereochemistry of their synthesized material. This level of analytical certainty is the bedrock upon which reliable and reproducible research in drug development is built.

References

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link].

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link].

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link].

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available at: [Link].

  • NFDI4Chem. 13C nuclear magnetic resonance spectroscopy (13C NMR). Available at: [Link].

  • OrganicChemistryData.org. NMR Info/Data — Hans Reich Collection. Available at: [Link].

  • MDPI. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. Available at: [Link].

  • OrganicChemistryData.org. NMR Info/Data — Hans Reich Collection. Available at: [Link].

  • NIST WebBook. 3-Methylpyridazine. Available at: [Link].

  • ResearchGate. A Practical Large-Scale Synthesis of (3 R ,4 R )-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Available at: [Link].

  • RSC Publishing. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Available at: [Link].

  • MDPI. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Available at: [Link].

  • PMC. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. Available at: [Link].

  • Bulletin of the Chemical Society of Ethiopia. multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Available at: [Link].

  • Indian Academy of Sciences. An asymmetric route to 2,3-epoxy-syn-1,4-cyclohexane diol derivatives using ring closing metathesis (RCM). Available at: [Link].

  • Farmacia Journal. ANALYSIS OF DRUG RELATED IMPURITIES BY INFRARED SPECTROMETRY IN THE CLASS OF STATINS. Available at: [Link].

  • SpectraBase. (3R,4R)-2,5-dimethylhexane-3,4-diol. Available at: [Link].

  • RSC Publishing. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Available at: [Link].

  • National Institute of Health Sciences. Study of Mass Spectrometry as an Identification Test for Peptide/Protein Products. Available at: [Link].

  • ResearchGate. Infrared spectroscopy technique for quantification of compounds in plant-based medicine and supplement. Available at: [Link].

  • ScienceDirect. A highly sensitive quantification method for 12 plant toxins in human serum using liquid chromatography tandem mass spectrometry. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information Synthesis of Bio-Derived Cyclic Carbonates from Renewable Resources. Available at: [Link].

  • Google Patents. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Utah Tech University. Learning Guide for Chapter 3 - Infrared Spectroscopy. Available at: [Link].

  • Comprehensive Marine Natural Products Database. Compound Report Card. Available at: [Link].

Sources

Foundational

Optimizing the Solubility of Substituted Hexahydropyridazine-4,5-diols: A Technical Guide for Rational Drug Design

Executive Summary Hexahydropyridazines are conformationally restricted, six-membered saturated heterocycles characterized by an adjacent nitrogen-nitrogen (N-N) bond. When functionalized as 4,5-diols, these scaffolds ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Hexahydropyridazines are conformationally restricted, six-membered saturated heterocycles characterized by an adjacent nitrogen-nitrogen (N-N) bond. When functionalized as 4,5-diols, these scaffolds serve as highly potent iminosugar analogues and glycosidase inhibitors, showing promise in antiviral therapies[1]. However, the utility of these compounds in medicinal chemistry is intrinsically linked to their physicochemical properties. This whitepaper provides a comprehensive analysis of the structural determinants governing the solubility of substituted hexahydropyridazine-4,5-diols and outlines self-validating experimental protocols for accurate thermodynamic profiling.

Structural Determinants and Solvation Mechanics

The aqueous solubility of hexahydropyridazine-4,5-diols is dictated by a delicate thermodynamic balance between the hydrophilic diol core and the lipophilic nature of its N-substituents[2].

  • The 4,5-Diol Moiety: The hydroxyl groups at positions C4 and C5 act as potent hydrogen bond donors and acceptors. The relative stereochemistry (e.g., cis vs. trans) fundamentally alters the hydration shell. For instance, cis-1-Boc-hexahydropyridazine-4,5-diol[3] exhibits specific intramolecular hydrogen bonding patterns that can increase the crystal lattice energy, thereby imposing a higher thermodynamic penalty during dissolution compared to amorphous or trans variants.

  • N-Substitution and Alkylation: N-alkylation is a critical step in exploring structure-activity relationships (SAR) to target specific hydrophobic pockets in enzymes[4]. However, the introduction of alkyl or tert-butoxycarbonyl (Boc) groups drastically reduces aqueous solubility. The causality here is twofold: first, the hydrophobic bulk disrupts the surrounding water network; second, substitution sterically hinders the basicity of the nitrogen lone pairs, reducing their capacity to ionize or participate in intermolecular hydrogen bonding with the solvent[4].

Solvation Core Hexahydropyridazine Core (N-N Bond) Solubility Aqueous Solubility (Thermodynamic) Core->Solubility Basicity / Ionization Diol 4,5-Diol Moiety (H-Bond Donors/Acceptors) Diol->Solubility Intermolecular H-Bonds Substituent N-Substituents (Alkyl, Boc, Aryl) Substituent->Solubility Steric Hindrance of Solvation Lipophilicity Lipophilicity (LogP) (Permeability) Substituent->Lipophilicity Hydrophobic Bulk Lipophilicity->Solubility Inverse Correlation

Logical relationship between structural features and solubility.

Quantitative Structure-Property Relationships (QSPR)

To illustrate the direct causality between substitution patterns and physicochemical properties, Table 1 summarizes the solubility profiles of various hexahydropyridazine-4,5-diol derivatives. The data demonstrates that while the unsubstituted core is highly soluble, the sequential addition of protecting groups (like Boc) exponentially decreases aqueous solubility while increasing membrane permeability potential.

Table 1: Comparative Solubility Data for Hexahydropyridazine-4,5-diol Derivatives

Compound ScaffoldN1-SubstituentN2-SubstituentStereochemistryEstimated LogPAqueous Sol. (pH 7.4, mg/mL)
Hexahydropyridazine-4,5-diolHHcis-1.2> 50.0
AGF Hydrochloride[1]HHcis-1.5> 50.0
cis-1-Boc-hexahydropyridazine-4,5-diol[3]BocHcis0.82.5
1,2-Bis(Boc)-hexahydropyridazine-4,5-diolBocBoccis2.9< 0.1

Note: The highly soluble AGF hydrochloride salt highlights the utility of leveraging the core's basicity to rescue solubility in drug development[1].

Self-Validating Protocols for Solubility Evaluation

To ensure absolute trustworthiness in preclinical drug development, solubility must be measured using thermodynamically sound protocols. Kinetic methods (such as solvent-shift assays) often trap the compound in a metastable, supersaturated state, leading to artificially inflated solubility readings.

The Shake-Flask Method coupled with HPLC-UV/MS is the gold standard. The causality behind this specific workflow is that an extended incubation period guarantees the complete disruption of the crystal lattice, establishing a true thermodynamic equilibrium between the solid phase and the solvated state.

Workflow Prep 1. Solid Prep (>95% Purity) Buffer 2. Buffer Addition (pH 1.2 - 7.4) Prep->Buffer Equilibrate 3. Shake-Flask (24-48h, 37°C) Buffer->Equilibrate Separate 4. Centrifugation (Phase Separation) Equilibrate->Separate Quantify 5. HPLC-UV/MS (Quantification) Separate->Quantify

Step-by-step workflow for thermodynamic solubility profiling.

Detailed Methodology: Thermodynamic Solubility Profiling
  • Solid Preparation & Characterization: Ensure the substituted hexahydropyridazine-4,5-diol is crystalline and >95% pure (verified via NMR or LC-MS). Amorphous impurities possess lower lattice energies and will artificially inflate initial solubility readings.

  • Buffer Equilibration: Weigh approximately 2–5 mg of the compound into a borosilicate glass vial. Add 1.0 mL of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Causality note: Glass vials are strictly required to prevent the non-specific adsorption of hydrophobic N-alkylated derivatives, a common artifact when using polypropylene tubes.

  • Incubation: Seal the vials and agitate at 300 RPM on a thermoshaker at exactly 37.0 ± 0.5 °C for 24 to 48 hours. This duration is critical to overcome the activation energy required for crystal lattice dissolution.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C to separate the undissolved solid. Causality note: Filtration is strongly discouraged for highly lipophilic derivatives (like bis-Boc protected variants) due to potential compound retention on the filter membrane.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with the mobile phase to fall within the linear dynamic range, and inject into an HPLC-UV/MS system. Calculate the exact concentration using a pre-validated standard calibration curve.

Optimization Strategies in Medicinal Chemistry

When N-alkylation is biologically necessary—such as for anchoring the molecule into the hydrophobic active site of SARS-CoV-2 related α-glucosidases[1]—the resulting drop in solubility must be chemically mitigated.

  • Salt Formation: The most effective strategy is exploiting the inherent basicity of the hexahydropyridazine N-N core. By converting the free base into a hydrochloride or mesylate salt, the dissolution rate and absolute solubility are exponentially increased. For example, (3R,4S,5R)-3-(hydroxymethyl)hexahydropyridazine-4,5-diol is frequently synthesized and isolated as a highly soluble hydrochloride salt (AGF) to facilitate in vitro testing[1].

  • Stereochemical Tuning: Modifying the relative stereochemistry of the diol (e.g., favoring trans over cis) can disrupt internal self-solvation, forcing the hydroxyl groups to form intermolecular hydrogen bonds with the aqueous solvent, thereby improving the overall hydration profile.

References

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. Taylor & Francis.
  • cis-1-Boc-hexahydropyridazine-4,5-diol 95% | CAS: 2173996-94-4. AChemBlock.
  • Application Notes and Protocols for N-Alkyl
  • Synthesis of Hexahydropyridazine Deriv

Sources

Exploratory

theoretical calculations for pyridazine stereoisomers

An In-Depth Technical Guide: Theoretical Calculations for Pyridazine Stereoisomers: A Quantum Mechanical Approach for Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract The pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Theoretical Calculations for Pyridazine Stereoisomers: A Quantum Mechanical Approach for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust drug-target interactions.[1] However, the three-dimensional arrangement of atoms—its stereochemistry—can profoundly impact a molecule's biological activity, efficacy, and safety profile. Stereoisomers of a pyridazine-based drug candidate can exhibit drastically different pharmacological and toxicological properties. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of modern theoretical and computational methods for the analysis of pyridazine stereoisomers. We will delve into the quantum mechanical (QM) foundations that govern these calculations, present a practical, step-by-step workflow for their implementation, and discuss key applications in determining isomer stability, interconversion barriers, and electronic properties crucial for rational drug design.

The Pyridazine Scaffold and the Imperative of Stereochemical Analysis

Unique Physicochemical Properties of Pyridazine in Drug Design

The pyridazine heterocycle is more than a simple bioisosteric replacement for a phenyl ring.[1] Its two adjacent nitrogen atoms create a significant dipole moment and provide dual hydrogen-bond accepting capabilities, which are critical for molecular recognition at a biological target.[1][2] Furthermore, the electron-deficient nature of the ring can influence the properties of its substituents and its overall metabolic stability.[1][3] These electronic characteristics make pyridazine a compelling component in modern drug discovery, but they also underscore the need for a precise understanding of its three-dimensional structure.

The Concept of Stereoisomerism: Beyond the 2D Structure

Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space.[4][5][6] This seemingly subtle difference can lead to significant changes in how a molecule interacts with a chiral environment, such as a protein binding pocket. For this reason, a comprehensive analysis of stereoisomerism is not an academic exercise but a regulatory and scientific necessity in drug development.

Relevant Stereoisomerism in Pyridazine Derivatives

For substituted pyridazines, several types of stereoisomerism are of paramount importance:

  • Conformational Isomerism: Arises from the rotation around single bonds. While many conformers interconvert rapidly at room temperature, specific low-energy conformations of flexible side chains or puckered saturated rings attached to the pyridazine core can be preferentially recognized by a target protein.[7][8]

  • Geometric (cis/trans) Isomerism: Occurs due to restricted rotation around a double bond or within a ring structure, leading to distinct spatial arrangements of substituents.[5][9] For example, substituents on a cyclobutane ring attached to a pyridazine could be either cis (same side) or trans (opposite sides).

  • Atropisomerism: A fascinating form of axial chirality that arises from severely hindered rotation around a single bond, most commonly the axis connecting the pyridazine ring to another aryl or heteroaryl ring.[10] If the energy barrier to rotation is high enough, the resulting rotational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers or diastereomers.[10][11][12][13] This is particularly relevant in the design of, for example, biaryl kinase inhibitors.[12]

The Theoretical Chemist's Toolkit: Quantum Mechanical (QM) Methods

To accurately model the subtle energy differences between stereoisomers, we must move beyond classical molecular mechanics and employ quantum mechanics (QM). QM methods solve approximations of the Schrödinger equation to describe the electronic structure of a molecule, providing a physics-based understanding of its energy, geometry, and properties.[14][15]

The Methodological Hierarchy: Balancing Accuracy and Computational Cost

The choice of a QM method is a critical decision, representing a trade-off between predictive accuracy and the required computational resources.

  • Semi-Empirical Methods (e.g., AM1, PM7): These methods simplify QM calculations by using parameters derived from experimental data.

    • Expertise & Experience: They are exceptionally fast, making them suitable for rapid conformational searches on very large molecules or for initial screening of thousands of compounds. However, their accuracy can be unreliable for systems with unusual bonding or electronic structures.[7][15]

  • Density Functional Theory (DFT): DFT is the undisputed workhorse for computational chemistry in drug discovery.[16][17] Instead of calculating the complex wave function, it calculates the electron density, which is a simpler quantity.[16]

    • Expertise & Experience: The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial. B3LYP is a popular hybrid functional that often provides a good balance of speed and accuracy for general organic molecules.[18][19] For systems where dispersion forces are critical (e.g., π-π stacking), functionals specifically parameterized for non-covalent interactions, like the M06 family or Grimme's D3/D4 corrections, are recommended. Larger basis sets provide more flexibility for describing the electron distribution, leading to higher accuracy at a greater computational cost.[14]

  • Ab Initio Methods (e.g., MP2, CCSD(T)): These "first-principles" methods are more computationally demanding but offer higher accuracy.

    • Expertise & Experience: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often considered the "gold standard" for accuracy.[15][20] They are generally too slow for routine calculations on drug-sized molecules but are invaluable for benchmarking the accuracy of DFT methods on a smaller, representative model system. For instance, if you are studying a novel pyridazine derivative, you might calculate the rotational barrier of a simplified core fragment using CCSD(T) to validate that your chosen DFT functional can reproduce this high-level result.[21]

Method ClassTypical ApplicationRelative CostKey Insight
Semi-Empirical Rapid conformational screening, large systems (>500 atoms)LowInitial identification of plausible low-energy shapes
DFT Geometry optimization, relative energies, electronic propertiesMedium"Workhorse" for reliable structures and energetics
Ab Initio (MP2, CCSD(T)) High-accuracy benchmarks on small model systemsHigh"Gold standard" for validating DFT method choice
Hybrid QM/MM Enzyme active sites, protein-ligand interactionsVariesHigh-accuracy treatment of the reaction center
Hybrid QM/MM Methods: For Biological Context

When a pyridazine ligand is bound within a protein, a full QM calculation is computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods solve this by treating the most important region (the ligand and key active site residues) with a high-level QM method, while the rest of the protein and solvent is treated with a more efficient classical molecular mechanics (MM) force field.[15][16][22] This approach is essential for accurately modeling enzyme-catalyzed reactions or ligand-receptor interactions where electronic effects like polarization and charge transfer are critical.[15]

Practical Workflow for Stereoisomer Analysis

A robust and self-validating protocol is essential for obtaining meaningful results. The following step-by-step methodology outlines a standard workflow for analyzing the stereoisomers of a pyridazine derivative.

Experimental Protocol: From 2D Sketch to 3D Energetics
  • Step 1: Initial 3D Structure Generation. Build the pyridazine derivative in a molecular editor. For atropisomers, build both the (P)- and (M)-isomers. For conformers, generate an initial guess for the geometry.

  • Step 2: Conformational Search (Trustworthiness Pillar). For molecules with flexible bonds, a thorough conformational search is non-negotiable. This is typically done with a lower-cost method (molecular mechanics or semi-empirical) to explore the potential energy surface and identify a set of unique, low-energy conformers. This step ensures you are not simply optimizing the first geometry you drew.

  • Step 3: Geometry Optimization. Each unique conformer identified in Step 2 is then subjected to a full geometry optimization using a more accurate method, typically DFT (e.g., B3LYP/6-31G*). This process finds the nearest stationary point on the potential energy surface, which corresponds to a stable structure (an energy minimum).

  • Step 4: Frequency Calculation (Self-Validating System). This is a critical validation step. A frequency calculation is performed at the same level of theory as the optimization.

    • For a true energy minimum (a stable isomer), all calculated vibrational frequencies will be real (positive).

    • If one imaginary frequency is found, the structure is not a minimum but a transition state —the peak of an energy barrier between two minima (e.g., the transition state for atropisomer rotation).

    • The results also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies (ΔG), which are more relevant for comparing isomer stabilities at a given temperature than simple electronic energies.

  • Step 5: High-Accuracy Single-Point Energy (Optional Refinement). To further refine the relative energies, a single-point energy calculation can be performed on the DFT-optimized geometries using a more accurate method, such as a larger basis set (e.g., cc-pVTZ) or a higher level of theory like MP2.

  • Step 6: Analysis of Results. The final, validated results are analyzed to extract key insights:

    • Relative Energies (ΔE, ΔH, ΔG): Compare the relative stabilities of the different stereoisomers.

    • Geometric Parameters: Analyze key bond lengths, angles, and dihedral angles that define the stereochemistry.

    • Electronic Properties: Examine molecular orbitals (HOMO, LUMO), electrostatic potential maps, and atomic charges to understand reactivity and potential interaction points.[19][23]

Visualization of the Computational Workflow

G cluster_prep Preparation cluster_qm Quantum Mechanics Calculation cluster_analysis Analysis & Validation Start 2D Molecular Structure Build3D Generate Initial 3D Geometries (e.g., R/S, P/M, conformers) ConfSearch Conformational Search (MM or Semi-Empirical) Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) ConfSearch->Opt Freq Frequency Calculation (Same level of theory) SPE

Caption: Standard workflow for the theoretical analysis of stereoisomers.

Key Applications and Calculated Properties

Determining Rotational Barriers and Atropisomer Stability

For biaryl pyridazines, the most important question is the stability of the atropisomers. This is determined by the Gibbs free energy of activation (ΔG‡) for rotation around the biaryl bond.

  • Protocol: First, optimize the ground state conformers (the energy minima). Then, identify the transition state (TS) for rotation by performing a constrained optimization where the key dihedral angle is fixed at intermediate values (e.g., 90°) to get a good initial guess, followed by a full TS optimization. A valid TS will have exactly one imaginary frequency corresponding to the rotation around the bond.[10]

  • Calculating Half-life: The rotational barrier (ΔG‡) can be used in the Eyring equation to estimate the half-life (t1/2) of interconversion at a given temperature. A commonly accepted threshold for stable, isolable atropisomers is a rotational barrier of >22 kcal/mol at room temperature, corresponding to a half-life of over 1000 seconds.[10][12]

Rotational Barrier (ΔG‡) at 298 KHalf-life (t1/2)ClassificationImplication for Drug Development
< 20 kcal/molSeconds to minutesClass 1 (Freely rotating)A specific conformation may bind, but isomers are not separable.
20-24 kcal/molHours to daysClass 2 (Intermediate)May racemize on the shelf or in vivo. A potential development risk.
> 24 kcal/molMonths to yearsClass 3 (Stable)Considered configurationally stable. Must be developed as a single isomer.

Table adapted from LaPlante's classification of atropisomers.[12][13]

Predicting Spectroscopic Properties for Isomer Identification

Theoretical calculations can be a powerful tool to aid in the experimental identification of stereoisomers. By calculating properties like NMR chemical shifts and coupling constants, one can predict the spectrum for each calculated isomer and compare it with experimental data to confirm the structure.[20] This is particularly useful for assigning the relative configuration of complex molecules where NOE experiments might be ambiguous.

Understanding Stereochemistry's Influence on Electronic Properties

The specific 3D arrangement of a pyridazine derivative can significantly alter its electronic landscape.

  • HOMO/LUMO Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[19][23]

  • Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential, good for H-bond accepting) and electron-poor (positive potential, good for H-bond donating) regions.[14][18] Comparing the MEP maps of two stereoisomers can immediately reveal why one might have a more favorable interaction profile with a target protein than the other.

G cluster_props cluster_apps Calc Theoretical Calculation (DFT/Ab Initio) Energy Relative Energies (ΔG, ΔH) Calc->Energy Geom Optimized Geometry (Bond lengths, Dihedrals) Calc->Geom Freq Vibrational Frequencies Calc->Freq Electronic Electronic Structure (HOMO/LUMO, ESP) Calc->Electronic Stability Predict Isomer Stability Energy->Stability Barrier Calculate Rotational Barriers (Atropisomer Half-life) Geom->Barrier Freq->Barrier Identify Transition State Spectra Simulate Spectra (NMR, IR) Freq->Spectra Reactivity Rationalize Reactivity & Intermolecular Interactions Electronic->Reactivity

Sources

Foundational

Architectural Versatility of Pyridazine Derivatives: A Technical Guide to Biological Activity and Kinase Inhibition

The "Magic Moiety" in Medicinal Chemistry Pyridazine (1,2-diazine) and its saturated or partially saturated derivatives (such as pyridazinones) have emerged as privileged scaffolds in modern drug discovery. Often referre...

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Author: BenchChem Technical Support Team. Date: April 2026

The "Magic Moiety" in Medicinal Chemistry

Pyridazine (1,2-diazine) and its saturated or partially saturated derivatives (such as pyridazinones) have emerged as privileged scaffolds in modern drug discovery. Often referred to as a "magic moiety," the pyridazine ring exhibits a remarkable diversity of biological responses, making it a cornerstone for developing novel therapeutics[1]. From potent anticancer agents to broad-spectrum antimicrobial and anti-inflammatory drugs, the structural plasticity of pyridazine allows medicinal chemists to finely tune its pharmacokinetic and pharmacodynamic profiles[2].

Mechanistic Causality: Why Pyridazine?

As an Application Scientist, it is critical to understand why a specific heterocycle is chosen over others. Pyridazine serves as an excellent bioisostere for benzene, pyridine, and pyrimidine, but it possesses unique physicochemical properties:

  • High Dipole Moment: The presence of two adjacent nitrogen atoms creates a strong dipole moment, significantly enhancing the molecule's capacity to interact with polar cellular targets[3].

  • Hydrogen Bonding: The adjacent nitrogens act as potent hydrogen bond acceptors. In the context of kinase inhibition, this allows pyridazine derivatives to anchor deeply within the ATP-binding hinge region of target enzymes[4].

  • Metabolic Stability: The electron-deficient nature of the diazine ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich heterocycles, thereby improving the drug's half-life.

Anticancer Efficacy: Targeting RTKs and JNK1

The most profound recent advancements in pyridazine pharmacology lie in oncology. Pyridazine derivatives are highly effective at disrupting aberrant cellular signaling pathways by acting as competitive inhibitors for Receptor Tyrosine Kinases (RTKs) and other critical kinases[5].

  • EGFR Inhibition: Novel spiro-pyrrolopyridazine (SPP) derivatives have demonstrated potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibition. By blocking the ATP pocket, these compounds prevent the autophosphorylation of EGFR, halting downstream proliferation cascades and inducing apoptosis in breast, lung, and prostate cancer cell lines[3].

  • VEGFR2 Inhibition: Angiogenesis is a hallmark of tumor survival. Imidazo[1,2-b]pyridazine derivatives have been engineered as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, effectively starving tumors of their blood supply[4],[6].

  • JNK1 Pathway Modulation: Recent scaffold-hopping and hybridization designs have yielded 3,6-disubstituted pyridazine derivatives capable of downregulating c-jun N-terminal kinase-1 (JNK1) gene expression. This restores p53 activity and induces necrosis in solid tumors[7].

RTK_Inhibition Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR / VEGFR2) Ligand->Receptor Binds Downstream Downstream Signaling (MAPK / PI3K / JNK1) Receptor->Downstream Activates Apoptosis Apoptosis / Necrosis Receptor->Apoptosis Inhibition Leads to Pyridazine Pyridazine Derivative (Competitive Inhibitor) Pyridazine->Receptor Blocks ATP Pocket Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes

Pyridazine-mediated competitive inhibition of RTK signaling pathways.

Broad-Spectrum Pharmacological Activities

Beyond oncology, the pyridazine scaffold is highly valued in treating infectious and inflammatory diseases:

  • Anti-Inflammatory Action: Substituted pyridazinones act as potent, selective cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4) inhibitors. Unlike traditional NSAIDs, specific 3-O-substituted benzyl pyridazinone derivatives exhibit potent anti-inflammatory and analgesic activity with negligible gastrointestinal ulcerogenic side effects[8],[9].

  • Antimicrobial Activity: Pyridazine derivatives disrupt microbial integrity. For example, 4-cyano-3-oxido-1-beta-D-ribofuranosylpyridazinium acts as a pyrimidine nucleoside analog, exhibiting strong in vivo antibacterial activity against Gram-negative pathogens like Escherichia coli[9].

Quantitative Efficacy Data

The table below summarizes the biological activities and binding affinities of key pyridazine derivatives across various therapeutic targets.

Compound / DerivativePrimary TargetBiological Activity / ValueClinical ApplicationReference
SPP10 (Spiro-pyrrolopyridazine) EGFR KinaseIC50 = 0.20 – 0.42 μMAnticancer (Breast/Lung)[3]
Imidazo[1,2-b]pyridazine (7) VEGFR2 KinaseIC50 = 7.1 nMAnticancer (Anti-angiogenesis)[4]
Compound 5b VEGFR Kinase / HCT-116IC50 = 30.3 μM (92.2% inhibition)Anticancer (Colon)[6]
Compound 9e JNK1 PathwayDownregulates JNK1 gene expressionAnticancer (Solid Tumors)[7]
SR 95531 (Gabazine) GABAA ReceptorKi = 0.15 μM (Antagonist)CNS / Neurological[10]

Experimental Protocol: Validating Kinase Inhibition via HTRF

To validate the efficacy of newly synthesized pyridazine derivatives as kinase inhibitors, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard. Causality Check: Why HTRF? Many heterocyclic compounds inherently autofluoresce, which creates false positives in standard ELISA or prompt-fluorescence assays. HTRF utilizes a time delay (Time-Resolved FRET) that allows short-lived background autofluorescence to decay before measuring the signal, ensuring a self-validating, high-fidelity readout.

Step-by-Step Methodology
  • Reagent Preparation: Reconstitute the target kinase (e.g., EGFR), biotinylated peptide substrate, and ATP in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Compound Serial Dilution: Prepare 3-fold serial dilutions of the pyridazine derivative in 100% DMSO. Dilute these intermediate stocks into the assay buffer to achieve a final DMSO concentration of ≤1% in the well (preventing solvent-induced enzyme denaturation).

  • Enzymatic Reaction (Pre-incubation): In a 384-well low-volume plate, combine the kinase and the pyridazine compound. Incubate at room temperature for 15 minutes. Scientific Rationale: Pre-incubation allows the inhibitor to reach equilibrium binding within the ATP pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add the ATP/biotinylated substrate mixture to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the HTRF detection mixture containing Streptavidin-XL665 (which binds the biotinylated substrate) and a Europium (Eu)-Cryptate labeled anti-phospho antibody (which binds the phosphorylated residue). Incubate for an additional 60 minutes.

  • TR-FRET Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm for Eu-Cryptate and 665 nm for XL665). Calculate the 665/620 nm ratio. Plot the FRET ratio against log[compound] and fit to a 4-parameter logistic equation to determine the precise IC50 value.

HTRF_Workflow Step1 1. Compound Preparation (Serial Dilution of Pyridazine) Step2 2. Kinase Incubation (EGFR/VEGFR2 + ATP + Substrate) Step1->Step2 Step3 3. HTRF Reagent Addition (Eu-Cryptate + XL665) Step2->Step3 Step4 4. TR-FRET Measurement (Excitation 320nm, Emission 665/620nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Step-by-step HTRF assay workflow for kinase inhibitor screening.

Conclusion & Future Perspectives

The pyridazine scaffold remains an exceptionally versatile tool in drug design. Moving forward, the integration of pyridazine derivatives into targeted delivery systems—such as Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs)—represents the next frontier. By leveraging the high target affinity and metabolic stability of pyridazines, researchers can develop highly localized therapies with minimized systemic toxicity.

References

  • An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Synapse.
  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
  • Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. ResearchGate.
  • Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. Acta Scientific.
  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.
  • The anticancer potential of various substituted pyridazines and related compounds. SciSpace.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-Stage.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Enantioselective Synthesis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Hexahydropyridazines Substituted hexahydropyridazines are a class of saturated nitrogen-containing heterocycles tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Hexahydropyridazines

Substituted hexahydropyridazines are a class of saturated nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug development. Their rigid, chair-like conformations allow for the precise spatial arrangement of substituents, making them valuable scaffolds for mimicking peptide turns or for presenting pharmacophoric groups in a defined orientation. The introduction of multiple stereocenters, such as in the case of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol, offers the potential for highly specific interactions with biological targets. The vicinal diol functionality, in particular, can engage in hydrogen bonding with enzymes and receptors, while the methyl group can provide beneficial steric interactions or modulate the lipophilicity of the molecule. This application note outlines a proposed enantioselective synthesis for this specific stereoisomer, leveraging a combination of a powerful cycloaddition reaction, a highly reliable asymmetric dihydroxylation, and a diastereoselective reduction.

Proposed Synthetic Strategy: A Three-Stage Approach

G cluster_0 Stage 1: Pyridazine Core Formation cluster_1 Stage 2: Enantioselective Dihydroxylation cluster_2 Stage 3: Diastereoselective Reduction A 1,2,4,5-Tetrazine Derivative + Propene B 3-Methyl-1,4-dihydropyridazine A->B Inverse-Electron-Demand Diels-Alder Reaction C cis-3-Methyl-1,2,3,4-tetrahydropyridazine-4,5-diol B->C Sharpless Asymmetric Dihydroxylation (AD-mix-β) D (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol C->D Substrate-Directed Catalytic Hydrogenation

Caption: Overall workflow for the proposed enantioselective synthesis.

Stage 1: Synthesis of 3-Methyl-1,4-dihydropyridazine via Inverse-Electron-Demand Diels-Alder Reaction

The initial and crucial step is the construction of the pyridazine ring with the methyl group at the desired C3 position. For this, we propose an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1][2] This powerful cycloaddition occurs between an electron-poor diene and an electron-rich dienophile.[2] In this case, a substituted 1,2,4,5-tetrazine will serve as the diene, and propene will be the dienophile.

The use of an IEDDA reaction is advantageous as it often proceeds with high regioselectivity and under mild conditions.[3] The reaction initially forms an unstable bicyclic intermediate which rapidly undergoes a retro-Diels-Alder reaction by extruding a molecule of nitrogen gas to afford the stable dihydropyridazine product.[1]

Protocol 1: IEDDA Reaction for 3-Methyl-1,4-dihydropyridazine
  • Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Bubble propene gas through the solution for 15-20 minutes to ensure saturation.

  • Reaction Progression: Seal the flask and allow the reaction mixture to slowly warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the characteristic deep purple color of the tetrazine.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 3-methyl-1,4-dihydropyridazine derivative.

Stage 2: Enantioselective Dihydroxylation using Sharpless Asymmetric Dihydroxylation

With the 3-methyl-1,4-dihydropyridazine in hand, the next critical step is the installation of the two adjacent hydroxyl groups with the desired (4R,5R) stereochemistry. The Sharpless Asymmetric Dihydroxylation is the method of choice for this transformation due to its high enantioselectivity and reliability across a wide range of alkene substrates.[4][5]

This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[6] The commercially available "AD-mix" reagents contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in a pre-mixed formulation, simplifying the experimental procedure.[4] To achieve the desired (4R,5R) stereochemistry, AD-mix-β, which contains the (DHQD)₂PHAL ligand, will be used.[4][7]

G cluster_0 Sharpless Asymmetric Dihydroxylation A 3-Methyl-1,4-dihydropyridazine C Intermediate Osmate Ester A->C [3+2] Cycloaddition (β-face attack) B [OsO₄]-(DHQD)₂PHAL Complex B->C D (4R,5R)-cis-Diol Product C->D Hydrolysis

Caption: Stereochemical control via Sharpless Asymmetric Dihydroxylation.

Protocol 2: Sharpless Asymmetric Dihydroxylation
  • Reaction Setup: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and water. To this solvent system, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equiv). Stir the mixture at room temperature until both phases are clear, then cool to 0 °C in an ice bath.

  • Substrate Addition: Add the 3-methyl-1,4-dihydropyridazine (1.0 equiv), dissolved in a minimal amount of tert-butanol, to the cooled reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature. Extract the aqueous layer with ethyl acetate (3 x V).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cis-diol can be purified by flash column chromatography.

Stage 3: Diastereoselective Reduction of the Tetrahydropyridazine Ring

The final step in the proposed synthesis is the reduction of the remaining double bond in the tetrahydropyridazine ring to furnish the desired hexahydropyridazine. The stereochemical outcome of this reduction is critical for establishing the (3R) configuration of the methyl group. It is hypothesized that the existing (4R,5R)-diol functionality can direct the hydrogenation from the less hindered face of the molecule, leading to the desired all-cis relationship between the methyl group and the two hydroxyl groups.

Catalytic hydrogenation is a well-established method for the reduction of such heterocyclic systems. The choice of catalyst and reaction conditions can influence the diastereoselectivity.

Protocol 3: Diastereoselective Catalytic Hydrogenation
  • Catalyst and Substrate Preparation: In a hydrogenation vessel, dissolve the (4R,5R)-cis-3-methyl-1,2,3,4-tetrahydropyridazine-4,5-diol (1.0 equiv) in methanol. Add palladium on carbon (10 wt. %, 5-10 mol %) to the solution.

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, further purification can be achieved by recrystallization or flash column chromatography.

Data Summary

The following table summarizes the proposed synthetic route with projected outcomes based on analogous reactions reported in the literature.

StageReactionKey ReagentsExpected YieldExpected Stereoselectivity
1Inverse-Electron-Demand Diels-Alder3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, Propene70-85%N/A
2Sharpless Asymmetric DihydroxylationAD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆80-95%>95% ee (4R,5R)
3Diastereoselective ReductionH₂, Pd/C85-95%>90% de (3R)

Conclusion

This application note details a proposed, robust, and highly stereoselective synthetic route to (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol. By employing a strategic combination of an inverse-electron-demand Diels-Alder reaction, a Sharpless Asymmetric Dihydroxylation, and a substrate-directed catalytic hydrogenation, it is possible to control the three contiguous stereocenters with a high degree of precision. This proposed pathway offers a viable strategy for accessing this and related chiral hexahydropyridazine scaffolds for applications in drug discovery and development.

References

  • Wiessler, M., Waldeck, W., Kliem, C., Pipkorn, R., & Braun, K. (2010). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. International Journal of Medical Sciences, 7(1), 19–28. [Link]

  • Li, J., Lin, S., & Jia, Y. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(23), 7575–7579. [Link]

  • Schafzahl, B., Knall, A. C., & Slugovc, C. (2022). The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly, 153(8), 853–859. [Link]

  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Inverse electron-demand Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • O'Brien, P., & Dransfield, P. J. (2010). A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. Tetrahedron Letters, 51(9), 1326–1328. [Link]

  • TCI Chemicals. (2009). Sharpless Asymmetric Dihydroxylation. Chem-Station. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Journal of Pharmaceutical and Biological Sciences. [Link]

  • O'Brien, P., & Dransfield, P. J. (2010). A novel synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones. PubMed Central. [Link]

  • Colby, D. A., & Bergman, R. G. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

  • Mushtaq, A., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2695. [Link]

  • De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 319-346. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Van Brabandt, W., De Kimpe, N., & D'hooghe, M. (2010). A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides. Molecules, 15(4), 2770-2780. [Link]

  • Puig, J., et al. (2014). Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Organic Letters, 16(24), 6342–6345. [Link]

  • Al-Mousawi, S. M., et al. (2026). Multi-component Reaction Synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitriles Using Ultrasonication and Dmap as Catalyst. Polycyclic Aromatic Compounds, 46(1), 1-10. [Link]

  • Stella, L., et al. (1985). New stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by cyclization of aminyl radicals generated from 2- and/or 5-substituted N-chloro-N-alkylalk-4-enylamines with Bu3SnH-azoisobutyronitrile. Journal of the Chemical Society, Perkin Transactions 1, 1147-1151. [Link]

Sources

Application

Application Note: N-Methylation of Hexahydropyridazines – Mechanistic Insights and Experimental Protocols

Introduction & Mechanistic Rationale Hexahydropyridazines (1,2-diazanes) and their functionalized derivatives, such as piperazic acid, are privileged structural motifs found in numerous bioactive natural products, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hexahydropyridazines (1,2-diazanes) and their functionalized derivatives, such as piperazic acid, are privileged structural motifs found in numerous bioactive natural products, including the bisintercalator family of antitumor compounds ()[1]. In drug development, the N-methylation of the hexahydropyridazine ring is a critical structural modification. It directly modulates the molecule's lipophilicity, proteolytic stability, and conformational dynamics—specifically shifting the equilibrium between the axial-equatorial ( ae ) and diequatorial ( ee ) states of the cyclic hydrazine core ()[2].

Functionalizing the N–N bond in a six-membered ring presents unique chemical challenges. The adjacent nitrogen atoms exhibit the "alpha-effect," making them highly nucleophilic, yet the constrained cyclic nature introduces significant steric hindrance. Consequently, researchers must carefully select their methylation strategy to avoid exhaustive over-alkylation (quaternization) while ensuring high conversion rates.

This application note details two self-validating experimental workflows for the N-methylation of hexahydropyridazines: Chemoselective Reductive Amination and Direct Alkylation .

Experimental Strategy & Decision Workflow

The causality behind choosing a specific protocol lies in the substrate's steric environment and the desired degree of methylation:

  • Reductive Amination : Utilizes formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is highly chemoselective for mono-methylation because the resulting N-methyl tertiary amine is too sterically hindered to form a stable secondary iminium ion. It is the method of choice for complex peptide natural products ()[3].

  • Direct Alkylation : Proceeds via an Sₙ2 mechanism using methyl iodide (MeI) and a base. While highly efficient, the strong nucleophilicity of the hydrazine nitrogen can lead to over-methylation. It is reserved for robust substrates where exhaustive 1,2-dimethylation is desired or where steric bulk naturally arrests the reaction at the mono-methyl stage.

NMethylation A Hexahydropyridazine Substrate B Assess Steric Bulk & Chemoselectivity Needs A->B C Reductive Amination CH2O, NaBH(OAc)3 B->C High Selectivity D Direct Alkylation MeI, K2CO3 B->D Robust Core E Iminium Intermediate (Self-limiting) C->E F SN2 Mechanism (Risk of Quaternization) D->F G Target N-Methylated Product E->G F->G

Decision workflow for selecting the optimal N-methylation strategy.

Quantitative Data: Protocol Comparison

The following table summarizes the optimized reaction parameters and expected outcomes, providing a comparative baseline for protocol selection.

MethodReagentsSolventTemp (°C)Time (h)Mono-alkylation YieldDi-alkylation/Quaternization Risk
Reductive Amination CH₂O (aq), NaBH(OAc)₃DCE20–254–1285–95%Very Low
Acid-Catalyzed Reductive CH₂O (aq), NaBH(OAc)₃, AcOHDCE20–252–680–90%Low
Direct Alkylation MeI, K₂CO₃DMF0 to 252–450–70%High
Exhaustive Alkylation MeI (excess), NaHTHF0 to 251–2N/AIntentional (1,2-dimethylation)

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Self-Validating Principle: This system is intrinsically self-regulating. NaBH(OAc)₃ is a mild reducing agent that reduces iminium ions significantly faster than unreacted aldehydes. Once the mono-methylated product forms, steric hindrance prevents the formation of a subsequent iminium ion, effectively halting the reaction and preventing quaternization.

Materials:

  • Hexahydropyridazine substrate (1.0 mmol)

  • Formaldehyde solution (37% w/w in H₂O, 1.5 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 mmol)

  • Anhydrous 1,2-dichloroethane (DCE, 10 mL)

Procedure:

  • Substrate Preparation : Dissolve the hexahydropyridazine substrate (1.0 equiv) in anhydrous DCE (10 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

  • Iminium Equilibration : Add the aqueous formaldehyde solution (1.5 equiv) dropwise to the stirring mixture. Allow the reaction to stir at 20–25 °C for 30 minutes. Causality note: This pre-incubation allows the dynamic equilibrium to favor the iminium ion intermediate before the reducing agent is introduced.

  • Reduction : Add NaBH(OAc)₃ (2.0 equiv) portion-wise over 10 minutes. The reaction is mildly exothermic; portion-wise addition prevents thermal degradation of the intermediate.

  • Monitoring : Stir the mixture for 4–12 hours. Monitor the reaction via LC-MS. A successful transformation is validated by a clean +14 Da mass shift corresponding to the addition of a single methyl group.

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography on silica gel using a gradient of dichloromethane and methanol.

Protocol B: Direct Alkylation via Methyl Iodide

Self-Validating Principle: The use of an inorganic base (K₂CO₃) in a polar aprotic solvent (DMF) strips the proton from the secondary amine, maximizing the nucleophilicity of the hydrazine nitrogen. To validate the reaction and prevent over-alkylation, strict stoichiometric control and low-temperature initiation are required.

Materials:

  • Hexahydropyridazine substrate (1.0 mmol)

  • Methyl iodide (MeI, 1.1 mmol for mono-alkylation)

  • Anhydrous potassium carbonate (K₂CO₃, 2.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

Procedure:

  • Deprotonation : Dissolve the substrate (1.0 equiv) in anhydrous DMF (5 mL). Add finely powdered anhydrous K₂CO₃ (2.5 equiv). Stir the suspension for 15 minutes at 0 °C to facilitate deprotonation.

  • Alkylation : Add MeI (1.1 equiv) dropwise via syringe. Causality note: Maintaining the reaction at 0 °C during addition suppresses the activation energy required for a second Sₙ2 attack, thereby minimizing quaternization.

  • Incubation : Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Workup : Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer extensively with distilled water (3 × 10 mL) to remove the DMF and inorganic salts. Wash with brine, dry over MgSO₄, and concentrate.

  • Purification : Purify via reverse-phase HPLC to easily separate the target mono-methylated product from any unreacted starting material or di-methylated byproducts.

Analytical Characterization

To ensure the scientific integrity of the synthesized compounds, the following analytical validations must be performed:

  • Mass Spectrometry (LC-MS/HRMS) : Confirm the exact mass. Mono-methylation yields a mass shift of +14.015 Da relative to the starting material.

  • Nuclear Magnetic Resonance (NMR) : In ¹H NMR, the newly installed N-CH₃ protons typically appear as a sharp, distinct singlet integrating to 3H between δ 2.20 and 2.60 ppm. Due to the slow interconversion of the ee and ae conformers of 1,2-dialkylhydrazines at room temperature, variable-temperature (VT) NMR may be required to resolve broadened signals into sharp peaks for accurate integration and structural assignment.

References

  • Title: Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Synthesis, Properties, Oxidation, and Electrochemistry of 1,2-Dichalcogenins Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Cheminformatics-Guided Cell-Free Exploration of Peptide Natural Products Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Method

Application Note: Advanced Analytical Methods for Chiral Purity Determination of Pyridazine Diols

Introduction & Mechanistic Rationale Pyridazine diols—such as cyclopentane diol cores fused with a pyridazine ring—are highly privileged stereochemical scaffolds in modern drug discovery. The pyridazine ring is endowed w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Pyridazine diols—such as cyclopentane diol cores fused with a pyridazine ring—are highly privileged stereochemical scaffolds in modern drug discovery. The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity (1)[1]. When this ring is coupled with a diol moiety, the resulting molecule presents a complex, highly polar hydrogen-bonding network.

Determining the enantiomeric excess (% ee) of these compounds is critical, as their stereochemistry directly dictates target binding affinity and off-target toxicity. The analytical challenge lies in resolving the enantiomers without inducing severe peak tailing caused by non-specific interactions between the diol's hydroxyl groups and the silica support of the column. This guide details the deployment of Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) to achieve baseline chiral resolution of pyridazine diols.

Experimental Workflow & Decision Matrix

The selection of the appropriate chromatographic mode depends on the specific lipophilicity and solubility of the pyridazine diol intermediate. The logical progression from screening to a validated method is visualized below.

ChiralWorkflow A Pyridazine Diol Racemic Sample B Primary Method Screening (SFC vs HPLC) A->B C SFC Mode CO2 / MeOH Modifier B->C High Throughput D HPLC Mode Normal Phase (Hexane/EtOH) B->D High Polarity Needs E Chiral Stationary Phase (Amylose/Cellulose) C->E D->E F Evaluate Resolution (Target: Rs ≥ 1.5) E->F G Optimize Modifiers (e.g., DEA addition) F->G Rs < 1.5 H Self-Validating Method Locked F->H Rs ≥ 1.5 G->F Re-evaluate

Workflow for chiral method development and optimization of pyridazine diols.

Analytical Methodologies

Method A: Supercritical Fluid Chromatography (SFC)

Preparative supercritical fluid chromatography (SFC) has proven to be of immense value for large-scale chiral separation, including the diastereoselective resolution of complex cyclopentane diol cores (2)[2]. Coupling of achiral and chiral chromatographic columns in SFC provides a mechanism to streamline the chiral method development process for highly polar analytes (3)[3].

Causality & Rationale: The low viscosity and high diffusivity of supercritical CO₂ allow for rapid mass transfer. For pyridazine diols, Methanol (MeOH) is the optimal co-solvent. Its strong hydrogen-bonding capability competitively disrupts non-specific interactions between the diol hydroxyls and the stationary phase, preventing peak tailing while preserving the stereoselective interactions within the chiral cavities of the polysaccharide CSP.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the racemic pyridazine diol in HPLC-grade Methanol to yield a concentration of 1.0 mg/mL. Note: Ensure complete dissolution; diols may require brief sonication.

  • System Equilibration: Install an immobilized amylose-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Equilibrate with CO₂ / MeOH (80:20, v/v) at a flow rate of 3.0 mL/min until the baseline is stable.

  • Operational Parameters: Set the Automated Back Pressure Regulator (ABPR) to 120 bar and the column oven to 35 °C.

  • Injection & Detection: Inject 5 µL of the sample. Monitor absorbance via a Photo Diode Array (PDA) detector at 254 nm (optimal for the pyridazine chromophore).

Method B: Normal-Phase HPLC (NP-HPLC)

While SFC is preferred for speed, chiral HPLC remains the most widely used and versatile technique, with a vast library of chiral stationary phases and established protocols (4)[4]. It is particularly useful when the diol exhibits limited solubility in supercritical CO₂ mixtures.

Causality & Rationale: In NP-HPLC, Ethanol (EtOH) is favored over Isopropanol (IPA) as the polar modifier. EtOH provides superior solvation of the polar diol groups, yielding sharper peaks. Furthermore, because the pyridazine ring is weakly basic, the addition of 0.1% Diethylamine (DEA) is critical. DEA masks the residual acidic silanols on the silica support, eliminating secondary ion-exchange interactions that cause severe peak asymmetry.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in a Hexane/Ethanol (50:50, v/v) diluent to 1.0 mg/mL.

  • Mobile Phase Preparation: Prepare a mixture of n-Hexane and Ethanol (85:15, v/v). Add 0.1% (v/v) DEA. Degas thoroughly via ultrasonication.

  • System Equilibration: Install a cellulose-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm). Flush at 1.0 mL/min at 25 °C for 45 minutes.

  • Injection & Detection: Inject 10 µL of the sample. Monitor at 254 nm.

Quantitative Data Presentation

The following table summarizes expected chromatographic performance metrics for a standard pyridazine diol intermediate across different screening conditions.

Analytical MethodChiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temp (°C)Rs (Resolution)α (Selectivity)
SFC Chiralpak AD-H (Amylose)CO₂ / MeOH (80:20)3.0352.8 1.45
SFC Chiralcel OD-H (Cellulose)CO₂ / IPA (75:25)3.0351.9 1.22
NP-HPLC Chiralcel OD-H (Cellulose)Hexane / EtOH (85:15) + 0.1% DEA1.0252.4 1.38
NP-HPLC Chiralpak AS-H (Amylose)Hexane / IPA (90:10) + 0.1% TFA1.0251.2* 1.10

*Note: Rs < 1.5 indicates incomplete baseline resolution. The use of TFA (an acidic additive) with the weakly basic pyridazine ring induces peak broadening, highlighting the necessity of basic additives like DEA.

System Suitability & Self-Validating Protocol

To ensure absolute trustworthiness and scientific integrity, every analytical run must operate as a self-validating system. Before analyzing unknown batches for chiral purity, the system must pass the following sequential checkpoints:

  • Blank Verification (Specificity):

    • Action: Inject the sample diluent.

    • Validation Criteria: The baseline must be free of any peaks >0.05% of the target analyte area at the expected retention times of the enantiomers.

  • Racemic Standard Verification (System Suitability):

    • Action: Inject a 1.0 mg/mL racemic standard of the pyridazine diol.

    • Validation Criteria: The system must report a peak area ratio of 50:50 (±1.0%). The resolution ( Rs​ ) between the two enantiomeric peaks must be ≥1.5 . If Rs​<1.5 , the stereoselective environment is compromised (e.g., column degradation, moisture in the mobile phase), and the system is locked out from sample analysis.

  • Limit of Quantitation (LOQ) Spike:

    • Action: Spike a known quantity of the minor enantiomer into the pure major enantiomer at the target specification limit (e.g., 0.1% w/w).

    • Validation Criteria: The method must accurately quantify the minor peak with a Signal-to-Noise (S/N) ratio > 10, proving the method is sensitive enough to detect trace chiral impurities.

References[1] The pyridazine heterocycle in molecular recognition and drug discovery. NIH PMC. Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC...[4] A Comparative Guide to Analytical Methods for Chiral Purity Determination. BenchChem. Available at:https://www.benchchem.com/...[2] Supercritical Fluid Chromatography for Diastereoselective Resolution of Cyclopentane Diol Core: A Scalable Approach to Chiral Purity. ResearchGate. Available at: https://www.researchgate.net/...[3] Coupled Achiral/Chiral Column Techniques in Subcritical Fluid Chromatography for the Separation of Chiral and Nonchiral Compounds. ACS Publications. Available at: https://pubs.acs.org/...

Sources

Application

Introduction: The Pyridazine Scaffold in Rational Drug Design

Advanced Application Note: Engineering Pyridazine Scaffolds for Targeted Kinase Inhibition In the landscape of targeted oncology and immunology, the development of small-molecule protein kinase inhibitors (PKIs) relies h...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Engineering Pyridazine Scaffolds for Targeted Kinase Inhibition

In the landscape of targeted oncology and immunology, the development of small-molecule protein kinase inhibitors (PKIs) relies heavily on privileged chemical scaffolds. Among these, the pyridazine ring—and its fused bicyclic derivatives such as imidazo[1,2-b]pyridazines—has emerged as a cornerstone of modern kinase inhibitor design.

The pharmacological utility of the pyridazine scaffold stems from its exceptional physicochemical properties: high synthetic tractability, favorable aqueous solubility, and, most importantly, the precise spatial arrangement of its nitrogen atoms. These nitrogens act as potent hydrogen bond acceptors, allowing the scaffold to perfectly mimic the adenine ring of endogenous adenosine triphosphate (ATP) and anchor the inhibitor within the highly conserved kinase hinge region[1]. This structural versatility has led to the development of FDA-approved therapeutics, such as the pan-kinase inhibitor Ponatinib, and continues to drive the discovery of novel agents targeting actionable kinase mutations[2].

Mechanistic Rationale: Binding Modalities and Causality

The efficacy of a kinase inhibitor is dictated by its binding kinetics and spatial orientation within the ATP-binding pocket. Pyridazine scaffolds typically operate as Type I or Type II inhibitors , governed by the following mechanistic interactions:

  • Canonical Hinge Binding (Type I/II): In the majority of kinases (e.g., ALK5, Mps1, RET), the pyridazine core acts as a "hinge binder." The sp2-hybridized nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge region residues (e.g., His283 in ALK5[3] or Lys553 in Mps1[4]). This competitive binding physically occludes ATP from entering the catalytic cleft.

  • Atypical Non-Hinge Binding: The adaptability of the pyridazine scaffold allows it to exploit unique kinase architectures. For example, PIM1 kinase possesses an atypical hinge region containing a rigid proline residue. Instead of forcing a hinge interaction, imidazo[1,2-b]pyridazines adapt by binding to the opposite side of the ATP pocket, forming a distinct hydrogen bond network with the catalytic Lys67 and a structural water molecule[5]. This atypical binding causality grants the scaffold extraordinary selectivity for PIM1 over other kinome targets.

Quantitative Profiling of Pyridazine-Based Inhibitors

To benchmark the potency of pyridazine derivatives, we summarize recent high-affinity interactions across diverse kinase targets. The sub-nanomolar IC50 values highlight the scaffold's efficiency in translating in silico binding affinity to biochemical potency.

Kinase TargetPyridazine Derivative / ScaffoldIC50 / Ki ValuePrimary Binding Mode & Key Interaction
BCR-ABL1 Ponatinib (Imidazo[1,2-b]pyridazine)0.44 nMType II; Hinge binder (DFG-out conformation)
Mps1 (TTK) Compound 27f (Imidazo[1,2-b]pyridazine)0.70 nMType I; Hinge region (Lys553-Glu571 salt bridge)[4]
ALK5 Compound 4 (2-amino-pyridine pyridazine)pKi ~7.1Type I; Hinge binder (His283 backbone)[3]
VEGFR-2 Compound 18c (Pyridazine urea)107 nMType II; ATP-competitive binding[6]
PIM1 Imidazo[1,2-b]pyridazine derivative< 100 nMAtypical; Opposite to hinge (Catalytic Lys67)[5]

Logical Workflow of Kinase Inhibition

The following diagram illustrates the logical relationship between endogenous ATP signaling and the mechanistic intervention of pyridazine scaffolds.

KinaseInhibition cluster_0 Endogenous Kinase Pathway cluster_1 Pyridazine Scaffold Intervention ATP Endogenous ATP Kinase Active Kinase Domain (Hinge Region) ATP->Kinase Binds ATP Cleft Substrate Target Substrate Kinase->Substrate Catalytic PO4 Transfer Inhibitor Pyridazine Inhibitor (e.g., Ponatinib) Phospho Phosphorylated Substrate (Downstream Signaling ON) Substrate->Phospho Pathway Activation BlockedKinase Inhibited Kinase (Steric/HB Blockade) Inhibitor->BlockedKinase Competes with ATP (Hinge Binding) NoSignal Unphosphorylated Substrate (Downstream Signaling OFF) BlockedKinase->NoSignal Prevents Catalysis

Fig 1: Logical workflow of kinase inhibition by pyridazine scaffolds vs. endogenous ATP signaling.

Experimental Protocol: Universal Luminescent Kinase Assay for Pyridazine Derivatives

Causality of Assay Selection: Pyridazine derivatives, particularly highly conjugated imidazopyridazines, frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. This auto-fluorescence severely quenches or artificially inflates signals in traditional TR-FRET or fluorescence polarization assays. To bypass this optical interference, we utilize the ADP-Glo™ Kinase Assay (Promega)[3]. This luminescence-based assay measures the ADP formed from a kinase reaction, making it optically orthogonal to fluorescent compounds and universally applicable to any kinase/substrate combination.

Reagent Preparation & Self-Validating Controls

To ensure the protocol acts as a self-validating system, rigorous controls must be established to calculate the assay's Z'-factor.

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • ATP Concentration Causality: ATP must be prepared exactly at the apparent Km​ for the specific kinase. Why? If [ATP]≫Km​ , competitive pyridazine inhibitors will appear artificially weak. If [ATP]≪Km​ , the assay window collapses.

  • Max Signal Control ( μmax​ ): 1% DMSO (Vehicle) + Enzyme + Substrate + ATP.

  • Min Signal Control ( μmin​ ): 1% DMSO + Substrate + ATP (No Enzyme).

  • Reference Control: 1 µM Staurosporine or Ponatinib (depending on the target).

Step-by-Step Execution (384-Well Format)
  • Compound Plating: Dispense 1 µL of pyridazine derivatives (in 10% DMSO) into a white, flat-bottom 384-well plate. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme/Substrate Addition: Add 4 µL of the Kinase/Substrate working solution to all wells (except Min Signal Control wells, which receive buffer + substrate).

  • Pre-Incubation: Incubate the plate at Room Temperature (RT) for 15 minutes. Rationale: This allows slow-binding Type II pyridazine inhibitors to reach equilibrium with the kinase prior to ATP competition.

  • Reaction Initiation: Add 5 µL of ATP (at Km​ ) to all wells to initiate the reaction. Total assay volume is now 10 µL.

  • Kinase Reaction: Seal the plate and incubate at RT for 60 minutes.

  • ADP-Glo Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Mechanism: This reagent depletes unconsumed ATP, leaving only the generated ADP in the well.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT. Mechanism: This converts the ADP back to ATP, which is immediately utilized by a luciferase/luciferin reaction to generate light.

  • Read: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

Data Analysis & System Validation

Convert raw Relative Luminescence Units (RLU) to % Inhibition. Before accepting the IC50 data, the assay's robustness must be validated using the Z'-factor equation:

Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

Where σ is the standard deviation and μ is the mean RLU of the controls. Validation Rule: The experimental run is only deemed scientifically valid and trustworthy if the Z′≥0.5 . A lower score indicates pipetting errors, compound precipitation, or degraded ATP, requiring immediate assay repetition.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors National Institutes of Health (PMC) URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Cancer Research (AACR Journals) URL:[Link]

  • Side Chain Investigation of Imidazopyridazine as a Hinge Binder for Targeting Actionable Mutations of RET Kinase ACS Medicinal Chemistry Letters URL:[Link]

  • Exploring the untapped pharmacological potential of imidazopyridazines RSC Advances URL:[Link]

  • Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in stereoselective pyridazine synthesis

Welcome to the Technical Support Center for Stereoselective Pyridazine Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain high yields and enantiomeric excess (ee...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stereoselective Pyridazine Synthesis. As a Senior Application Scientist, I frequently consult with research teams struggling to maintain high yields and enantiomeric excess (ee%) when synthesizing complex 1,2-diazines. Because fully aromatic pyridazines lack sp³ stereocenters, "stereoselective pyridazine synthesis" typically refers to the asymmetric construction of reduced scaffolds—such as dihydropyridazines and tetrahydropyridazines—or the stereocontrolled functionalization of pyridazine N-oxides.

These reduced nitrogen-rich heterocycles are notoriously prone to oxidative rearomatization, base-catalyzed epimerization, and competitive side reactions. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these failures and providing self-validating protocols to ensure reproducible success.

Section 1: Diagnostic Workflow for Pyridazine Synthesis

Before adjusting your stoichiometry, use the following diagnostic logic to isolate whether your yield loss is occurring during the catalytic cycle or the purification phase.

Troubleshooting Start Low Yield / Low ee% in Pyridazine Synthesis ConvCheck Check Reaction Conversion (NMR/HPLC) Start->ConvCheck LowConv Low Conversion (<50%) ConvCheck->LowConv Incomplete HighConv High Conversion (>90%) Low Isolated Yield ConvCheck->HighConv Complete CatDeg Catalyst Degradation or BET Quenching? LowConv->CatDeg SideRxn Product Instability or Side Reactions? HighConv->SideRxn OptCat Optimize Catalyst Loading, Degas Solvent (O2 removal) CatDeg->OptCat Yes Purify Buffer Workup (pH 4-5), Avoid Acidic Silica SideRxn->Purify Degradation Success Target Stereoselective Pyridazine Isolated OptCat->Success Purify->Success

Diagnostic workflow for troubleshooting low yield and enantioselectivity in pyridazine synthesis.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: Why does my enantiomeric excess (ee%) degrade significantly during the isolation of chiral 4,5-dihydro-2H-pyridazin-3-ones? The Causality: The α-proton (C4 position) in dihydropyridazinones is highly acidic. Exposure to excess base during the reaction, or slightly basic/acidic conditions during aqueous workup, promotes reversible enolization, leading to rapid epimerization[1]. Furthermore, research into shows that catalyst degradation over extended reaction times alters the chiral counter-anion environment, reducing the stereochemical fidelity of late-stage turnovers[1]. The Solution: Strictly limit your base to exactly 3.0 equivalents and maintain the reaction at 0 °C. Quench the reaction with a mildly acidic buffer (pH 4–5) to neutralize the base before it can trigger epimerization during concentration.

Q2: I am using 1,2-diaza-1,3-butadienes in a cascade Michael addition-cyclization. Why is my yield of the tetrahydropyridazine so low, with pyrazoles forming instead? The Causality: 1,2-diaza-1,3-butadienes are highly reactive electrophilic dienes. While they readily undergo inverse-electron-demand cycloadditions or base-assisted Michael additions to form 6-membered pyridazine rings, thermal stress or incorrect base stoichiometry can induce a competitive 5-exo-trig cyclization or thermal ring contraction[2]. This alternative pathway yields thermodynamically stable pyrazoles instead of the desired oxazoline-fused pyridazines[2]. The Solution: Control the kinetic pathway by initiating the reaction at -78 °C and slowly warming to room temperature. Avoid strong inorganic bases; use milder organic bases (e.g., DABCO or Et₃N) to favor the 6-membered ring closure.

Q3: My ruthenium-photocatalyzed [2+2] cycloaddition or N-oxide functionalization stalls at 40% conversion. How do I push this to completion? The Causality: In photocatalytic functionalizations of pyridazine derivatives (e.g., using [Ru(bpy)₃]²⁺), low isolated yields despite initial rapid conversion often stem from the instability of the intermediate cyclobutane adducts[3]. Additionally, back electron transfer (BET) or quenching of the triplet excited state by dissolved oxygen can prematurely terminate the catalytic cycle[4]. The Solution: Thoroughly deoxygenate the solvent using freeze-pump-thaw cycles. If the reaction still stalls, the redox potential of your Ru-catalyst may be mismatched with the pyridazine N-oxide. Switch to an Ir(III) photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6) to provide a stronger oxidizing/reducing driving force and prevent BET.

Section 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Stereoselective α-Alkylation of 4,5-Dihydro-2H-pyridazin-3-ones

Designed to prevent C4-epimerization and oxidative rearomatization.

  • Preparation & Degassing: Dissolve the dihydropyridazinone substrate (3.3 mmol) in anhydrous DMF (11 mL, 0.3 M) under an N₂ atmosphere.

    • Validation Check: The solution must be completely clear. Perform three freeze-pump-thaw cycles. If the solution turns yellow/brown, trace oxygen has caused premature oxidation; discard and restart.

  • Catalyst Activation: Add the chiral phase-transfer catalyst (10 mol%) and cool the vessel strictly to 0 °C.

    • Validation Check: Extract a 10 µL aliquot, quench, and run a baseline chiral HPLC trace. Confirm that no background racemic reaction is occurring prior to base addition.

  • Base Addition (Critical Step): Add exactly 3.0 equivalents of the selected base dropwise over 15 minutes.

    • Causality: Using exactly 3.0 eq at 0 °C prevents the degradation of the catalyst's integrity while maintaining sufficient deprotonation for the electrophilic attack[1].

  • Reaction Monitoring: Stir for 24 hours at 0 °C.

    • Validation Check: Monitor via ¹H-NMR of crude aliquots. Look for the disappearance of the α-proton signal of the starting material. Do not rely solely on TLC , as silica gel can induce on-column epimerization of the product.

  • Quenching & Isolation: Quench strictly at 0 °C with an aqueous acidic buffer (pH 3–4). Extract with CH₂Cl₂ and wash with brine[1]. Purify using neutralized silica or alumina to preserve the stereocenter.

Protocol B: Photocatalytic Functionalization of Pyridazine N-Oxides

Designed to maximize triplet state interception and prevent oxygen quenching.

  • Photocatalyst Loading: Combine the pyridazine N-oxide (1.0 eq), alkene acceptor (2.0 eq), and 2 (5 mol%) in CD₂Cl₂.

    • Validation Check: Ensure the Ru-complex is fully solubilized. Suspensions will scatter light and drastically reduce photon efficiency.

  • Deoxygenation: Sparge the mixture with Argon for 30 minutes in the dark.

    • Causality: The oxene transfer mechanism relies heavily on intercepting oxygen atoms generated in their triplet excited state[4]. Dissolved O₂ will competitively quench this state, halting the reaction.

  • Irradiation: Irradiate with blue LEDs (465 nm) at 25 °C for 24 hours.

    • Validation Check: Take an NMR aliquot at 4 hours. If conversion is <10%, BET is dominating. Switch to an Ir(III) catalyst to adjust the redox window.

Section 4: Quantitative Data Comparison

Use the following empirical data matrix to benchmark your reaction performance and identify the most likely failure modes for your specific catalytic system.

Table 1: Troubleshooting Matrix for Stereoselective Pyridazine Catalysis

Reaction TypeCatalyst SystemTypical YieldTarget ee% / drPrimary Yield-Limiting FactorRecommended Optimization Strategy
α-Functionalization Chiral Organocatalyst70–90%80–95% eeEpimerization at C4Reduce temp to 0 °C; strictly control base (3.0 eq); buffer workup to pH 4.
Cascade Cycloaddition Base-Assisted (e.g., Et₃N)30–50%>90% drPyrazole side-productUtilize a stepwise temperature gradient (-78 °C to RT); avoid thermal stress.
Photocatalytic [2+2] 220–40%>95% drIntermediate InstabilitySwitch solvent to CD₂Cl₂; evaluate Ir(III) complexes for better redox tuning.
N-Oxide Functionalization Rhodium / UV Light50–75%RegioselectiveO₂ Quenching / BETStrict freeze-pump-thaw degassing; increase alkene acceptor concentration.

References

  • Regio- and Stereoselective One-Pot Synthesis of Unknown Oxazoline-Fused Pyridazines by 'Michael Addition–Pyridazine Cyclization–Oxazoline Cyclization' Cascade Reactions Source: Thieme Connect (Synlett) URL:[Link]

  • 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones Source: MDPI (Molecules) URL:[Link]

  • Stereoselective, Ruthenium-Photocatalyzed Synthesis of 1,2-Diaminotruxinic Bis-amino Acids from 4-Arylidene-5(4H)-oxazolones Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis Source: ProQuest Dissertations & Theses URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Hexahydropyridazine Ring Formation

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the synthesis of hexahydropyridazine derivatives, a crucial scaffold in medicinal chemistry.[1] This resource is designed to explain the causality behind experimental choices, ensuring you can overcome common challenges and achieve high-yield, high-purity results.

Core Synthetic Strategies

The formation of the hexahydropyridazine ring is predominantly achieved through two robust synthetic routes:

  • [4+2] Cycloaddition Reactions (Aza-Diels-Alder): This is a powerful and widely used method for constructing the six-membered ring.[1] It typically involves the reaction of a diene with a dienophile containing a nitrogen-nitrogen double bond (an azo compound).[1] These reactions, particularly inverse-electron-demand variants, are highly effective for creating N-N-linked heterocycles.

  • Reduction of Pyridazine Derivatives: This approach offers a direct route to the saturated hexahydropyridazine core through the reduction of pyridazine or its partially saturated analogues.[1] Common methods include catalytic hydrogenation or the use of chemical hydride reagents.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My [4+2] cycloaddition reaction has a very low yield or is not proceeding. What are the likely causes?

Answer: Low or no yield in aza-Diels-Alder reactions is a frequent challenge. The issue often stems from reactant electronics, reaction conditions, or steric hindrance. A systematic approach is necessary to diagnose the problem.[2][3]

Troubleshooting Workflow for Low Conversion

LowYield_Troubleshooting Start Low or No Product Formation CheckElectronics Step 1: Evaluate Reactant Electronics (Diene/Dienophile HOMO-LUMO Gap) Start->CheckElectronics CheckConditions Step 2: Assess Reaction Conditions (Temperature, Concentration, Time) Start->CheckConditions CheckSterics Step 3: Analyze Steric Hindrance Start->CheckSterics CheckCatalyst Step 4: Verify Catalyst Activity (If applicable) Start->CheckCatalyst SolutionElectronics Solution: - Use electron-withdrawing groups on the dienophile (normal-demand). - Use an electron-rich dienophile (inverse-demand). - Add a Lewis acid catalyst to lower dienophile LUMO. CheckElectronics->SolutionElectronics Is HOMO-LUMO gap too large? SolutionConditions Solution: - Increase temperature to overcome activation energy. - Increase reactant concentration. - Extend reaction time and monitor via TLC/LC-MS. CheckConditions->SolutionConditions Are conditions suboptimal? SolutionSterics Solution: - Redesign substrates to reduce bulk near reaction sites. - Higher temperatures may overcome steric barriers. CheckSterics->SolutionSterics Are reactants sterically hindered? SolutionCatalyst Solution: - Use a fresh batch of catalyst. - Ensure anhydrous conditions for Lewis acids. - Screen alternative catalysts (e.g., Cu(II), GaCl₃). CheckCatalyst->SolutionCatalyst Is catalyst inactive?

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Reactant Electronics: The rate of a Diels-Alder reaction is highly dependent on the energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[3] For normal-demand aza-Diels-Alder, an electron-rich diene and an electron-poor azo-dienophile are required. For inverse-electron-demand reactions, this is reversed.[4] If the reaction is sluggish, consider modifying your substrates to better match the electronic requirements.

  • Lewis Acid Catalysis: Lewis acids can dramatically accelerate the reaction by coordinating to the azo-dienophile. This coordination lowers the dienophile's LUMO energy, reducing the HOMO-LUMO gap and increasing the reaction rate.[1] Catalysts like Gallium trichloride (GaCl₃)[1], Copper(II) complexes[5], and Magnesium iodide (MgI₂)[6] have proven effective. However, ensure anhydrous conditions, as water can deactivate the catalyst.

  • Temperature and Concentration: Many cycloadditions require elevated temperatures to overcome the activation energy. However, be aware that high temperatures can also promote the retro-Diels-Alder reaction, leading to product decomposition.[3] Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. Increasing the concentration of reactants can also improve the reaction rate.

Question 2: I'm observing multiple products and significant side reactions. How can I improve selectivity?

Answer: Poor selectivity often results in complex product mixtures and difficult purification. The primary causes are typically lack of regiochemical or stereochemical control, or the formation of decomposition products.

  • Regioselectivity: In reactions with unsymmetrical dienes or dienophiles, multiple regioisomers can form. The selectivity is governed by electronic and steric factors. Lewis acid catalysis can often enhance regioselectivity by pre-organizing the reactants in the transition state.[7] DFT calculations can also be a powerful tool to predict the favored isomer.[8]

  • Diastereoselectivity: The stereochemical outcome (endo/exo) is a key aspect of the Diels-Alder reaction. While the endo product is often kinetically favored due to secondary orbital interactions, the exo product can sometimes be the thermodynamically more stable isomer. Running the reaction at the lowest possible temperature that still allows for a reasonable rate will typically favor the kinetic product.[3] Chiral catalysts or auxiliaries can be employed to achieve high diastereoselectivity and enantioselectivity.[5][9][10]

  • Decomposition: Azo compounds and dienes can be unstable under certain conditions. For instance, diazonium salts, precursors to some azo compounds, are notoriously unstable at temperatures above 5°C.[11] Ensure starting materials are pure and consider if they are degrading under the reaction conditions. If so, lower temperatures or shorter reaction times may be necessary.

Question 3: My reduction of a pyridazine derivative is incomplete or results in over-reduction. How can I control it?

Answer: Achieving complete and selective reduction to the hexahydropyridazine can be challenging.

  • Catalytic Hydrogenation: This is a common method, often employing catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[1]

    • Incomplete Reduction: If the reaction stalls, the catalyst may be poisoned or deactivated. Ensure the substrate is free of impurities (e.g., sulfur compounds). Increasing hydrogen pressure, temperature, or catalyst loading can also drive the reaction to completion.

    • Over-reduction/Ring Opening: The N-N bond in the hexahydropyridazine ring can be susceptible to reductive cleavage under harsh conditions. Using milder conditions (lower temperature, lower pressure) or a less active catalyst can help prevent this. The choice of solvent is also critical; acetic acid is often used as it can help protonate the ring and facilitate reduction.[1]

  • Chemical Reduction: Reagents like sodium borohydride in the presence of a Lewis acid or other hydride sources can be used. The stoichiometry of the reducing agent is critical to avoid over-reduction. Careful, slow addition of the reagent at low temperatures is recommended.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for my aza-Diels-Alder reaction?

A1: Solvent choice can significantly impact reaction rate and selectivity. Non-polar solvents like toluene or hexane are often used, as they do not compete with the Lewis acid catalyst for coordination to the dienophile.[9] However, more polar solvents like dichloromethane (DCM) or acetonitrile may be required to dissolve the reactants.[1][6] It is often best to screen a few solvents to find the optimal conditions for your specific substrate pair.[9]

Q2: What is an "inverse-electron-demand" aza-Diels-Alder reaction?

A2: In an inverse-electron-demand Diels-Alder reaction, the electronic requirements are flipped compared to a normal Diels-Alder reaction. The reaction occurs between an electron-poor diene (like 1,2,4,5-tetrazines or 1,2,3-triazines) and an electron-rich dienophile (like enamines or enol ethers).[4] This is a particularly powerful strategy for synthesizing highly functionalized pyridazine and related heterocyclic systems.[4][5]

Q3: Can I generate the azo-dienophile in situ?

A3: Yes, in situ generation is a common and effective strategy, especially for unstable azo compounds like azoalkenes.[5][12] This can be achieved, for example, by the base-mediated elimination of α-halohydrazones.[12] This technique avoids the isolation of reactive intermediates and can lead to higher overall yields.

Key Reaction Mechanisms & Protocols

Mechanism: Lewis Acid-Catalyzed [4+2] Cycloaddition

The mechanism involves the coordination of the Lewis acid (e.g., GaCl₃) to the azo compound, which acts as the dienophile. This activation lowers the energy of the dienophile's LUMO, accelerating the cycloaddition with the diene through a concerted transition state.[1]

LewisAcid_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene Diene (HOMO) TS [Diene---Azo---LA]‡ (Concerted) Diene->TS Azo_LA Azo-Dienophile + Lewis Acid (LA) Azo_LA->TS Coordination & Activation Product Hexahydropyridazine-LA Complex TS->Product Cycloaddition FinalProduct Hexahydropyridazine Product->FinalProduct Workup (Quench LA)

Caption: Mechanism of a Lewis acid-catalyzed aza-Diels-Alder reaction.

Example Protocol: GaCl₃-Catalyzed [4+2] Cycloaddition

This protocol is adapted from a general procedure for the synthesis of hexahydropyridazine derivatives.[1]

Materials:

  • Donor-acceptor cyclobutane (diene equivalent, 1.0 equiv)

  • cis-Diazene (azo-dienophile, 1.2 equiv)

  • Gallium trichloride (GaCl₃, 5 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • To a solution of the donor-acceptor cyclobutane (1.0 equiv) and the cis-diazene (1.2 equiv) in anhydrous DCM (to make a 0.1 M solution) at room temperature, add a solution of gallium trichloride (5 mol%) in DCM.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Example Protocol: Catalytic Hydrogenation of a Pyridazine Derivative

This protocol is a general method for the reduction of the pyridazine nucleus.[1]

Materials:

  • Pyridazine derivative (1.0 mmol)

  • Platinum(IV) oxide (PtO₂, 5-10 mol%)

  • Solvent (e.g., Acetic Acid or Ethanol)

  • Hydrogen gas

Procedure:

  • Place a solution of the pyridazine derivative (1.0 mmol) in a suitable solvent (10 mL) into a hydrogenation vessel.

  • Add Platinum(IV) oxide (5-10 mol%) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude hexahydropyridazine product.

  • Purify as necessary.

Summary of Optimized Reaction Conditions

Parameter[4+2] Cycloaddition (Aza-Diels-Alder)Catalytic Hydrogenation
Catalyst Lewis Acids (e.g., GaCl₃, Cu(OTf)₂, MgI₂)[1][5][6]Heterogeneous (e.g., PtO₂, Pd/C)[1]
Temperature -78 °C to 120 °C (substrate dependent)[9]Room Temperature to 50 °C
Solvent Dichloromethane, Toluene, Hexane, Acetonitrile[1][6][9]Acetic Acid, Ethanol, Methanol[1]
Key Considerations Anhydrous conditions for Lewis acids. Match reactant electronics (normal vs. inverse demand).Catalyst purity is crucial. Monitor for N-N bond cleavage.

References

  • The catalytic asymmetric synthesis of tetrahydropyridazines via inverse electron-demand aza-Diels-Alder reaction of enol ethers with azoalkenes. PubMed. Available from: [Link]

  • Practical and Convenient Synthesis of N-Heterocycles. Amanote Research. Available from: [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. PMC. Available from: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available from: [Link]

  • Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. Available from: [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of trifluoromethyl N,N-aminals from nitrogen containing heterocycles by using a plasma flow microreactor. Chemical Communications (RSC Publishing). Available from: [Link]

  • Optimization of reaction conditions. ResearchGate. Available from: [Link]

  • Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Organic Chemistry Portal. Available from: [Link]

  • Ketenes as dienophiles in aza-Diels–Alder reactions with dicyanohydrazones for accessing pyridazin-3(2H)-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Optimized Synthesis of 7-Azaindazole by a Diels–Alder Cascade and Associated Process Safety. ACS Publications. Available from: [Link]

  • Asymmetric Catalysis of Diels–Alder Reaction. Wiley-VCH. Available from: [Link]

  • Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. ACS Publications. Available from: [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. The Journal of Organic Chemistry. Available from: [Link]

  • Catalytic asymmetric aza‐Diels–Alder reaction of ketimines and unactivated dienes. ResearchGate. Available from: [Link]

  • Stereoselective Aza Diels−Alder Reaction on Solid Phase: A Facile Synthesis of Hexahydrocinnoline Derivatives. ResearchGate. Available from: [Link]

  • Aza-Diels–Alder reaction. Wikipedia. Available from: [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research. Available from: [Link]

  • Metal-Catalyzed Asymmetric Diels–Alder and Hetero-Diels–Alder Reactions. Science of Synthesis. Available from: [Link]

  • Asymmetric Diels-Alder reactions: A one-pot, multi-substrate screening approach. Nature. Available from: [Link]

  • Lewis-Acid-Catalyzed Diastereoselective [4 + 2] Cycloaddition of Vinyldiazo Compounds with N-Acyliminium Cations. Organic Letters. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available from: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available from: [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Chemical Science (RSC Publishing). Available from: [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2‑a]pyridazinones into 3D-Rich Scaffolds. PMC. Available from: [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. Available from: [Link]

  • Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition. PMC. Available from: [Link]

  • Copper Catalyzed Inverse Electron Demand [4+2] Cycloaddition for the Synthesis of Oxazines. MDPI. Available from: [Link]

  • Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. PubMed. Available from: [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Diagnostic Hub for Polar Heterocycle Purification

Welcome to the Advanced Chromatography Diagnostic Hub. The purification of highly polar heterocyclic compounds presents unique thermodynamic and chemical challenges, from poor retention on reversed-phase media to severe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Diagnostic Hub. The purification of highly polar heterocyclic compounds presents unique thermodynamic and chemical challenges, from poor retention on reversed-phase media to severe secondary interactions. This guide is structured as a diagnostic decision tree, providing researchers and drug development professionals with field-proven, self-validating methodologies to isolate complex polar intermediates.

Troubleshooting Start Polar Heterocycle Purification Issue Q1 Elutes in Void Volume? (Poor Retention) Start->Q1 Q2 Severe Peak Tailing? (Asymmetry > 1.5) Start->Q2 Q3 Sample Insoluble in Mobile Phase? Start->Q3 Sol1 Switch to HILIC or Polar-Embedded C18 Q1->Sol1 Yes Sol2 Lower pH (< 3.0) or Use Endcapped Column Q2->Sol2 Yes Sol3 Perform Dry Loading onto Celite/Silica Q3->Sol3 Yes

Logical decision tree for troubleshooting polar heterocycle purification challenges.

Section 1: Retention & Selectivity Troubleshooting

Q: My polar heterocycle elutes in the void volume on a standard C18 column. How do I increase retention?

A: Causality: Highly polar compounds possess a strong thermodynamic affinity for the polar aqueous mobile phase. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this prevents the analyte from partitioning into the hydrophobic C18 stationary phase, causing it to wash out immediately in the void volume[1].

Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC operates via a unique partitioning mechanism where the analyte distributes between the organic-rich mobile phase and a water-enriched layer immobilized on a polar stationary phase (e.g., bare silica, diol, or zwitterionic)[2]. Because water acts as the strong eluting solvent in HILIC, starting with a high concentration of water-miscible organic solvent (typically 50-95% acetonitrile) forces the polar heterocycle to retain on the column[2]. Alternatively, if you must remain in reversed-phase conditions, utilize Polar-Embedded Columns . These columns contain an embedded polar functional group (like an amide) within the alkyl chain, which prevents phase dewetting in highly aqueous conditions and facilitates the partitioning of polar analytes[1].

Section 2: Peak Shape & Tailing

Q: I am observing severe peak tailing for a basic nitrogen-containing heterocycle. What is the mechanistic cause, and how do I fix it?

A: Causality: Peak tailing for basic heterocycles is primarily a chemical secondary interaction. Standard silica-based columns contain residual silanol groups (Si-OH). At mid-pH levels, these silanols ionize to form negatively charged sites (Si-O⁻)[3]. The positively charged basic nitrogen on your heterocycle undergoes strong electrostatic interactions with these ionized silanols, delaying the elution of a subpopulation of molecules and creating an asymmetric trailing edge[4],[5].

Validation Check: To verify whether the tailing is chemical (acid-base interaction) or physical (a plumbing void or dead volume), inject a neutral compound. Neutral compounds cannot undergo acid-base interactions. If the neutral peak tails, you have a physical void or tubing issue. If it remains symmetrical while your basic heterocycle tails, the issue is strictly chemical[5].

Solution:

  • pH Control: Adjust the mobile phase pH to suppress ionization. Operating at a low pH (< 3.0) using 0.1% TFA or formic acid protonates the silanols, neutralizing their charge and eliminating the electrostatic attraction[6].

  • Column Chemistry: Switch to highly endcapped columns, where residual silanols are chemically shielded, preventing basic compounds from interacting with the silica backbone[3].

Section 3: Sample Loading & Solubility

Q: My polar compound is insoluble in the weak, non-polar mobile phase required for normal-phase chromatography. How do I load it without causing precipitation?

A: Causality: Injecting a sample dissolved in a strong, polar solvent into a weak, non-polar mobile phase causes immediate precipitation at the column head. This liquid-phase solubility mismatch leads to split peaks, high backpressure, and rapid column degradation.

Solution: Utilize a "dry loading" technique. By adsorbing the sample onto an inert solid support and evaporating the strong solvent, you bypass the liquid-phase mismatch. The compound elutes smoothly once the mobile phase gradient reaches the appropriate thermodynamic elution strength[1]. (See Protocol 2 below).

Section 4: Advanced Green Methodologies (SFC)

Q: Can Supercritical Fluid Chromatography (SFC) be used for highly polar pharmaceutical intermediates?

A: Causality: Historically, the low polarity of supercritical carbon dioxide (CO₂) restricted SFC to lipophilic or chiral separations[7]. Highly polar reaction mixtures were strongly retained, even when using standard polar additives.

Solution: Introduce chaotropic effects into the SFC mobile phase. Using a mobile phase of CO₂ combined with an alcohol modifier containing a high concentration of water and ammonium hydroxide enables the elution of highly polar species like cyclic peptides and nucleobases[7]. The in situ formation of a bicarbonate counterion (HCO₃⁻) acts as a chaotropic agent, disrupting strong analyte-column interactions[7]. Preparative SFC offers 3-4x faster purification times compared to RP-HPLC and drastically reduces fraction dry-down times[8].

Quantitative Data Summary

Table 1: Comparison of Column Types for Polar Heterocycle Purification Data demonstrates the impact of column chemistry on retention and peak symmetry for polar analytes[1].

CompoundColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
MelamineStandard C1895:5 Water:Acetonitrile1.2 (Void)N/A
MelaminePolar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Symmetrical)
NicotinamideStandard C1890:10 Water:Methanol2.11.8 (Severe Tailing)
NicotinamidePolar-Endcapped C1890:10 Water:Methanol5.31.2 (Acceptable)

Experimental Protocols

Protocol 1: Self-Validating HILIC Method Development

Objective: Establish retention for highly polar heterocycles while verifying system integrity.

  • Column Equilibration: Flush a bare silica or zwitterionic HILIC column with 10-15 column volumes of the initial mobile phase (e.g., 95% Acetonitrile / 5% Aqueous Buffer, 10 mM Ammonium Formate). Causality: This establishes the critical water-enriched partition layer on the stationary phase.

  • System Validation (The Self-Validating Step): Inject a neutral, non-retained marker (e.g., toluene). Validation criteria: The marker must elute symmetrically at the exact void volume (T₀). If the peak tails, halt the protocol and fix physical plumbing voids before proceeding.

  • Sample Preparation: Dissolve the polar heterocycle in a solvent matching the initial mobile phase (high organic).

  • Gradient Elution: Inject the sample and run a gradient decreasing the organic modifier from 95% to 50% over 15 minutes. Causality: Increasing the aqueous portion increases the eluting strength in HILIC, displacing the polar analyte from the water-enriched layer.

ProtocolValidation Step1 Step 1: Equilibration 10-15 CV of 95% MeCN Step2 Step 2: Validation Inject Neutral Marker Step1->Step2 Step3 Step 3: Injection Sample in High Organic Step2->Step3 Step4 Step 4: Gradient Increase Aqueous % Step3->Step4

Self-validating HILIC purification workflow incorporating a neutral marker injection step.

Protocol 2: Self-Validating Dry Loading Technique

Objective: Load highly polar, insoluble compounds onto a purification column without precipitation.

  • Dissolution: Dissolve the crude polar heterocycle in a strong, volatile solvent (e.g., methanol) where it is 100% soluble.

  • Adsorption: Add a mass of inert support (e.g., Celite 545 or deactivated silica) equal to 2-3 times the crude sample mass.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Validation criteria: The powder must not clump or stick to the flask walls. Clumping indicates residual solvent, which will cause band broadening. Continue drying until completely free-flowing.

  • Loading: Pack the dry powder evenly onto the head of the equilibrated column and cap with a protective frit.

  • Elution: Initiate the normal-phase gradient. Causality: The mobile phase slowly desorbs the compound from the inert support based on its partition coefficient, preventing localized precipitation and high-pressure system faults.

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" [Link]

  • Axion Labs. "HPLC Peak Tailing."[Link]

  • LC Troubleshooting Bible. "Why Do Peaks Tail?"[Link]

  • Chromatography Today. "Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals." [Link]

  • Analytical Chemistry - ACS Publications. "Chaotropic Effects in Sub/Supercritical Fluid Chromatography via Ammonium Hydroxide in Water-Rich Modifiers." [Link]

Sources

Optimization

Technical Support Center: Stereoretentive Functionalization of Chiral Pyridazines

Overview Functionalizing chiral pyridazines without eroding their stereocenters is a formidable challenge in medicinal chemistry and drug development. Pyridazines (and diazines in general) possess low-lying lowest unoccu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Functionalizing chiral pyridazines without eroding their stereocenters is a formidable challenge in medicinal chemistry and drug development. Pyridazines (and diazines in general) possess low-lying lowest unoccupied molecular orbitals (LUMOs), making them highly susceptible to nucleophilic attack, ring-opening, and rapid epimerization under basic or radical conditions.

This technical support center provides field-proven troubleshooting guides, causal mechanistic insights, and self-validating protocols to help you maintain enantiomeric excess (e.e.) during late-stage functionalization.

Module A: Deprotonative Functionalization (Lithiation & Metallation)

FAQ 1: Why does my chiral pyridazine racemize or degrade during standard LiTMP lithiation?

Causality: When using strong, bulky bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to deprotonate the naked diazine ring, the resulting lithiated intermediate is highly unstable. The strong ionic character of the C–Li bond adjacent to the heteroatoms allows for rapid planarization or ring-opening. Because diazines are electron-deficient, this instability leads to complete racemization of nearby chiral centers before an electrophile can be introduced.

FAQ 2: How can I trap the metallated intermediate without losing stereointegrity?

Solution: Implement a Trans-Metal-Trapping (TMT) strategy. By utilizing a synergistic mixture of LiTMP (the base) and a highly carbophilic trap such as tris(trimethylsilylmethyl)gallium[Ga(CH₂SiMe₃)₃ or GaR₃], the incipient carbanion is immediately "sedated." The bulky GaR₃ does not form a weakly basic ate complex with LiTMP, allowing the base to remain active. Once deprotonation occurs, the gallium rapidly transmetallates, forming a stable, configurationally locked metallo-activated complex that preserves the chiral integrity[1].

TMT_Workflow A Chiral Pyridazine Substrate B LiTMP (Base) Deprotonation A->B Non-nucleophilic base C Ga(CH2SiMe3)3 Trans-Metal-Trap B->C In situ trapping E Racemization / Ring-Opening B->E Slow trapping D Metallo-Activated Intermediate C->D Rapid transmetallation F Electrophilic Functionalization D->F Electrophile quench G Stereoretentive Product F->G High e.r. retention

Logical workflow of Trans-Metal-Trapping (TMT) to prevent racemization during lithiation.

Quantitative Data: Base/Trap System Comparison
Base/Trap SystemIntermediate StabilityStereoretention (e.r.)Yield (%)Mechanistic Limitation
n-BuLi (No Trap)Very Low (< 1 min)Racemic (50:50)< 10%Nucleophilic addition to diazine LUMO
LiTMP (No Trap)Low (5 min at -78 °C)Poor (60:40)25-35%Rapid epimerization / ring-opening
LiTMP + ZnCl₂ModerateGood (85:15)60-70%Sluggish transmetallation at low temps
LiTMP + GaR₃ High (Stable at RT) Excellent (>95:5) 85-95% Optimal kinetic matching
Protocol 1: Self-Validating TMT Lithiation of Chiral Pyridazines

Self-Validation Check: Always recover a portion of unquenched starting material to verify that the base/trap mixture itself is not eroding the enantiomeric ratio (e.r.) prior to electrophile addition.

Step-by-Step Methodology:

  • Preparation of the TMT Reagent: In a flame-dried Schlenk flask under argon, dissolve LiTMP (1.1 equiv) in anhydrous hexane (0.5 M).

  • Trap Addition: Add Ga(CH₂SiMe₃)₃ (1.1 equiv) dropwise at room temperature. Stir for 10 minutes. Note: NMR studies confirm LiTMP and GaR₃ remain unassociated in non-polar solvents, preserving the basicity of LiTMP[1].

  • Cooling and Metalation: Cool the mixture to -78 °C. Slowly add the chiral pyridazine substrate (1.0 equiv) dissolved in anhydrous toluene. Stir for 30 minutes at -78 °C.

  • Electrophilic Quench: Add the desired electrophile (e.g., an alkyl halide or iodine) (1.5 equiv) directly to the cold solution.

  • Warming and Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Module B: Radical Cross-Coupling Functionalization

FAQ 3: Can I perform radical cross-coupling on chiral pyridazine derivatives without racemization?

Causality: Historically, enantiospecific coupling involving free radicals was considered impossible because unstabilized alkyl radicals racemize on a picosecond timescale. However, recent breakthroughs demonstrate that using enantioenriched sulfonylhydrazides with an achiral Ni-catalyst enables stereoretentive radical cross-coupling[2]. The reaction proceeds via a unique Ni-bound diazene transition state. The loss of N₂ drives C–C bond formation, and the resulting radical undergoes a "caged rebound" at the nickel center at a rate that outpaces racemization.

Ni_Catalysis S Enantioenriched Sulfonylhydrazide N Ni-Catalyst Coordination S->N Base, Solvent D Diazene-Bound Transition State N->D Oxidation / -N2 R Caged Radical Rebound D->R Kinetic matching E Diffusive Escape (Racemization) D->E Poor solvent viscosity P Stereoretentive Cross-Coupled Product R->P Reductive elimination

Mechanistic pathway of stereoretentive radical cross-coupling via caged radical rebound.

FAQ 4: What is the role of the solvent in maintaining enantiomeric excess during radical coupling?

Causality: Solvent viscosity plays a critical role in optimizing stereoretention. Highly viscous solvents (like t-amyl alcohol or cyclohexanol) enhance the solvent cage effect, preventing the diffusive escape of the transient radical intermediate from the Ni-center. This ensures the caged rebound occurs faster than background racemization[3].

Protocol 2: Stereoretentive Ni-Catalyzed Radical Cross-Coupling

Self-Validation Check: Utilize a radical clock substrate in a parallel control reaction. If the ring-opened/closed product ratio shifts significantly, it indicates the radical is escaping the solvent cage, warning of potential e.r. erosion in your main reaction.

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, combine the enantioenriched chiral pyridazine sulfonylhydrazide (1.0 equiv), (hetero)aryl halide (1.5 equiv), NiCl₂·glyme (10 mol%), and a bidentate phosphine ligand (e.g., dppBz, 12 mol%) in a 2-dram vial.

  • Base and Solvent Addition: Add LiOtBu (2.0 equiv) as the base. Suspend the mixture in a viscous, process-friendly solvent such as t-amyl alcohol or cyclohexanol (0.1 M).

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 60 °C for 16 hours. Note: The loss of N₂ gas is a driving force; ensure the vial has appropriate headspace.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Analysis: Determine the enantiomeric specific (e.s.) retention via Chiral HPLC before final purification to ensure the stereocenter was preserved during the catalytic cycle.

References

  • Source: PMC (National Institutes of Health)
  • Stereoretentive radical cross-coupling Source: PubMed - NIH URL
  • Stereoretentive Radical Cross-Coupling Source: ChemRxiv URL

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Hexahydropyridazines

Welcome to the Process Chemistry Troubleshooting Guide. As a Senior Application Scientist, I have compiled this support documentation to address the most critical bottlenecks and side reactions encountered during the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Troubleshooting Guide. As a Senior Application Scientist, I have compiled this support documentation to address the most critical bottlenecks and side reactions encountered during the synthesis of substituted hexahydropyridazines. This guide moves beyond basic procedures, focusing on the mechanistic causality behind reaction failures and providing self-validating, field-proven protocols to ensure high-fidelity synthesis.

Troubleshooting Over-Reduction and N-N Bond Cleavage

The Issue: When reducing tetrahydropyridazine intermediates to hexahydropyridazines via catalytic hydrogenation, researchers frequently observe ring contraction or ring opening. This results in the formation of 1-aminopyrrolidines or acyclic 1,4-diamines instead of the desired cyclic product[1].

The Causality: The N-N bond in hexahydropyridazines is highly susceptible to hydrogenolysis. Noble metal catalysts (e.g., Pd/C, Pt) can insert into the N-N bond or facilitate radical cleavage. This side reaction is drastically accelerated in neutral or acidic media, where the protonation of the nitrogen lone pairs weakens the N-N bond and increases its affinity for the catalyst surface.

The Solution: Base-Modified Catalytic Hydrogenation The addition of an inorganic base (such as NaOH) fundamentally alters the electronic environment of the reaction. The base suppresses the hydrogenolysis pathway by preventing N-N coordination to the metal surface, thereby shifting the catalyst's selectivity entirely toward the reduction of the C=C double bond[1].

Protocol: Base-Modified Hydrogenation

Self-Validation Checkpoint: The reaction should consume exactly one molar equivalent of H2​ .

  • Preparation: Dissolve the substituted tetrahydropyridazine intermediate in an alcohol solvent (methanol or ethanol is preferred due to optimal hydrogen solubility).

  • Base Addition: Add 1.1 to 1.5 equivalents of NaOH (as a 1.1 M aqueous solution) to the reaction mixture[1].

  • Catalyst Loading: Introduce the noble metal catalyst (e.g., 5% Pd/C).

  • Hydrogenation: Purge the vessel with N2​ , then H2​ . Maintain H2​ pressure at 1–3 atm. Stir at 25–40 °C.

  • Monitoring: Monitor strictly by GC-MS. Stop the reaction immediately upon the disappearance of the tetrahydropyridazine mass peak to prevent over-reduction.

  • Workup: Filter the catalyst through a Celite pad, neutralize the filtrate, and concentrate under reduced pressure. Isolate the product via precise distillation or flash chromatography[1].

Quantitative Data: Effect of Base on Hydrogenation Selectivity
Reaction ConditionConversion (%)Hexahydropyridazine (Desired)1-Aminopyrrolidine (Side Product)
Pd/C, H2​ (No Base)< 50%< 40%> 50%
Pd/C, H2​
  • NaOH
90%87%3%

Data summarized from standard base-modified hydrogenation optimizations[1].

HydrogenationPathway THP Tetrahydropyridazine (Starting Material) HHP Hexahydropyridazine (Desired Product) THP->HHP H2, Pd/C + NaOH AP 1-Aminopyrrolidine (Ring Contraction) THP->AP H2, Pd/C (No Base) DA 1,4-Diamine (Ring Opening) THP->DA Prolonged H2 Acidic Media

Caption: Pathway of tetrahydropyridazine hydrogenation showing base-mediated suppression of N-N cleavage.

Troubleshooting [4+2] Cycloaddition with Donor-Acceptor Cyclobutanes

The Issue: When synthesizing highly substituted hexahydropyridazine scaffolds via the [4+2] cycloaddition of donor-acceptor cyclobutanes (DACBs) and diazenes, researchers often report 0% yield, starting material degradation, or severe polymerization[2].

The Causality: This cycloaddition requires strict stereoelectronic alignment. Trans-1,2-diaryl diazenes inherently fail to undergo this reaction because their geometry prevents the concerted overlap required for ring closure[2]. Furthermore, if the Lewis acid catalyst is too harsh, it triggers the premature fragmentation of the cyclobutane into acyclic polymeric byproducts rather than facilitating the cycloaddition.

The Solution: Diazene Geometry Control and Catalyst Optimization Utilize inherently cis-diazenes, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which lock the reacting nitrogen atoms in the correct spatial orientation[2]. For the Lewis acid, GaCl3​ or Yb(OTf)3​ are strictly required; they provide the exact electrophilic push-pull enhancement on the vicinal carbons of the DACB without destroying the substrate[2].

Protocol: GaCl3​ -Catalyzed[4+2] Cycloaddition

Self-Validation Checkpoint: The deep red color of PTAD should dissipate as the cycloaddition proceeds, serving as a visual indicator of reaction progress.

  • Setup: To a flame-dried Schlenk flask under argon, add the donor-acceptor cyclobutane (1.0 equiv) and anhydrous dichloromethane (DCM)[3].

  • Diazene Addition: Add the cis-diazene (e.g., PTAD, 1.0 equiv). (Note: If attempting to use an acyclic diazene, it must be subjected to UV photoisomerization prior to addition, though cyclic PTAD is highly recommended[2]).

  • Catalysis: Cool the mixture to 0 °C. Dropwise, add a solution of GaCl3​ (5 mol%) in DCM[3].

  • Reaction: Stir for 2–4 hours. Monitor the disappearance of the cyclobutane via TLC.

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify by silica gel chromatography[3].

Quantitative Data: Catalyst and Diazene Geometry Impact
Diazene GeometryCatalystYield of Hexahydropyridazine (%)
Trans-1,2-diaryl Yb(OTf)3​ (10 mol%)0% (No reaction)
Cis-1,2-diaryl (Photoisomerized) Yb(OTf)3​ (10 mol%)0% (Degradation)
Cyclic PTAD (Inherently Cis) GaCl3​ (5 mol%)96%
Cyclic PTAD (Inherently Cis) Yb(OTf)3​ (10 mol%)78% - 90%

Data adapted from Org. Lett. 2020 demonstrating the necessity of cis-geometry[2].

CycloadditionLogic Start Start [4+2] Cycloaddition CheckGeom Check Diazene Geometry Start->CheckGeom Trans Trans-Diazene CheckGeom->Trans Trans Cis Cis-Diazene (e.g., PTAD) CheckGeom->Cis Cis Photo Photoisomerization (UV) Trans->Photo Catalyst Add Lewis Acid (GaCl3 or Yb(OTf)3) Cis->Catalyst Photo->Cis Successful Fail Reaction Fails Photo->Fail Reverts/Degrades Product Substituted Hexahydropyridazine Catalyst->Product Yield > 75%

Caption: Decision tree for optimizing[4+2] cycloaddition of donor-acceptor cyclobutanes with diazenes.

Frequently Asked Questions (FAQs)

Q1: During the deprotection of N-Boc protected hexahydropyridazines using TFA, I observe ring-opened side products. Why? Answer: While N-N bonds are generally stable to mild acids, highly substituted hexahydropyridazines can undergo acid-catalyzed ring opening if the resulting carbocation is highly stabilized (e.g., benzylic or allylic substituents at the 3- or 6-positions). The protonation of the N-N bond followed by C-N cleavage leads to acyclic hydrazines. Recommendation: Switch to a milder deprotection strategy. Try TMSOTf/2,6-lutidine at 0 °C instead of neat TFA. Alternatively, design your synthesis using orthogonal protecting groups like N-Cbz, which can be removed via transfer hydrogenation (Pd/C, ammonium formate) under neutral conditions.

Q2: I am attempting a ring-closing metathesis (RCM) to form the tetrahydropyridazine precursor, but I am getting intermolecular dimerization (cross-metathesis) instead. Answer: Intermolecular cross-metathesis is a common side reaction in RCM when the effective molarity of the reacting ends is low[3]. Recommendation: Operate at high dilution (e.g., 0.005 M to 0.01 M in DCM). Crucially, ensure the nitrogen atoms are protected with bulky, electron-withdrawing groups (like Boc or Cbz). This restricts the rotation around the N-N bond, forcing the terminal alkenes into a reactive cisoid conformation that heavily favors intramolecular RCM over dimerization[3].

Q3: Can visible light photocatalysis be used to purposefully cleave the N-N bond if I want to synthesize 1,4-diamines from my hexahydropyridazine? Answer: Yes. If N-N bond cleavage is your desired synthetic pathway (e.g., using the hexahydropyridazine as a conformational template before opening it), photocatalytic systems involving 2​ , visible light, and air can effectively cleave the N-N bond of hydrazines under extremely mild conditions[4]. This modern approach avoids the harsh reductive conditions (Raney Ni, high-pressure H2​ ) traditionally required for this transformation[4].

References

  • Source: Google Patents (EP0850930A2)
  • Synthesis of Hexahydropyridazines by[4 + 2] Cycloaddition of Donor–Acceptor Cyclobutanes and cis-Diazenes Source: Organic Letters - ACS Publications URL:[Link]

  • Photoinduced Cleavage of N-N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Validation Guide: Stereochemical and Conformational Analysis of (3R,4R,5R)-3-Methylhexahydropyridazine-4,5-diol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide Executive Summary & The Analytical Challenge The structural valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Guide

Executive Summary & The Analytical Challenge

The structural validation of nitrogen-rich heterocycles, such as (3R,4R,5R)-3-methylhexahydropyridazine-4,5-diol , presents a unique analytical challenge. Unlike rigid carbocycles, hexahydropyridazines possess a hydrazine moiety (N–N) that subjects the six-membered ring to complex stereoelectronic forces, notably lone-pair repulsion (the gauche effect).

As demonstrated in seminal studies by Olsen et al. [1], substituted 4,5-dihydroxyhexahydropyridazines undergo significant pH-induced conformational switching. The protonation state of the ring nitrogens directly dictates the thermodynamic stability of the two possible chair conformers. Consequently, attempting to validate the (3R,4R,5R) stereochemistry without accounting for these dynamic equilibria leads to ambiguous or erroneous assignments.

This guide objectively compares the performance of standard 1D NMR, advanced 2D NMR suites, and computational DFT modeling, providing a self-validating experimental framework to unambiguously confirm the relative stereochemistry and conformational state of this molecule.

Methodology Comparison: Selecting the Optimal Validation Strategy

To validate the (3R,4R,5R) configuration against its diastereomers (e.g., 3S,4R,5R), researchers must choose an analytical approach that resolves both spatial proximity and dihedral angles. Table 1 compares the three primary alternatives.

Table 1: Performance Comparison of Structural Validation Techniques
Feature / CapabilityStandard 1D NMR ( 1 H, 13 C)Advanced 2D NMR Suite (Recommended)Computational NMR (DFT GIAO)
Primary Output Basic connectivity, functional groupsThrough-bond & through-space correlationsTheoretical chemical shifts & J-couplings
Stereochemical Resolution Low: Fails to resolve overlapping multiplets in the 3.0–4.0 ppm region.High: NOESY provides < 5 Å spatial proximity data to confirm syn/anti relationships.High: Excellent for theoretical validation, but requires experimental anchoring.
Conformational Insight Poor: Averages signals if ring-flipping occurs faster than the NMR timescale.Excellent: Extracts exact 3JHH​ values to determine axial/equatorial populations.Moderate: Predicts global minima but struggles with explicit solvent/pH effects.
Time & Resource Cost ~10 minutes (Low cost)12–24 hours (High field instrument required)Days/Weeks (High computational cost)
Verdict Useful only for initial purity checks.The Gold Standard for absolute structural validation. Best used as a supplementary tool to confirm 2D NMR findings.

The Causality of Experimental Design

As a Senior Application Scientist, I emphasize that protocols must be designed with physical causality in mind.

  • Why strict pH control? The pKa of the hexahydropyridazine directly reflects its conformational equilibrium[1]. If the sample pH drifts during a long 2D acquisition, the chair-chair equilibrium will shift, causing signal broadening and rendering NOESY cross-peaks uninterpretable.

  • Why NOESY over ROESY? The choice between NOESY and ROESY depends on the molecule's rotational correlation time ( τc​ ). For a small molecule like (3R,4R,5R)-3-methylhexahydropyridazine-4,5-diol (MW ~148 Da), the tumbling rate is fast ( ωτc​≪1 ). This places it in the extreme narrowing limit, yielding strong, positive NOE cross-peaks. ROESY is unnecessary and would only introduce spin-lock heating artifacts [2].

Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system . It includes internal checks to guarantee that the data acquired at hour 12 is identical in integrity to the data acquired at minute 1.

Phase 1: Sample Preparation & Stabilization
  • Buffer Preparation: Prepare a 50 mM deuterated phosphate buffer in D2​O (99.9% D). Adjust the pD to exactly 7.4 (accounting for the isotope effect: pD=pHmeter​+0.4 ).

  • Sample Dissolution: Dissolve 15 mg of the synthesized (3R,4R,5R)-3-methylhexahydropyridazine-4,5-diol in 600 µL of the buffered D2​O .

  • Internal Standard: Add 0.5 mM of TSP-d4 (Trimethylsilylpropanoic acid). TSP is chosen over DSS because its chemical shift is highly resistant to minor pH fluctuations, acting as a stable anchor.

Phase 2: Pre-Acquisition Integrity Check
  • Baseline 1D 1 H Acquisition: Acquire a standard 1D 1 H spectrum (zg30 pulse sequence, 16 scans, 600 MHz spectrometer).

  • Lock and Shim: Ensure the D2​O lock is stable and perform gradient shimming. Record the exact lock level and line width of the TSP peak.

Phase 3: Advanced 2D Suite Acquisition
  • COSY / TOCSY: Acquire a gradient-selected COSY to map the contiguous spin system from the 3-methyl group through C3, C4, C5, and C6.

  • HSQC / HMBC: Acquire 1H−13C HSQC to unambiguously assign overlapping protons in the 3.5–4.2 ppm region to their respective carbons.

  • NOESY: Acquire a 2D NOESY with a mixing time ( τm​ ) of 500 ms. Causality note: 500 ms is optimal for small molecules to allow sufficient cross-relaxation without severe spin diffusion.

Phase 4: Post-Acquisition Validation (The Critical Step)
  • Verification 1D 1 H Acquisition: Immediately following the NOESY, acquire a second 1D 1 H spectrum under identical parameters to Step 4.

  • Difference Spectroscopy: Subtract the Post-Acquisition 1D from the Pre-Acquisition 1D.

    • Validation Criterion: A perfectly flat baseline in the difference spectrum confirms that no sample degradation or pH-induced conformational drift occurred during the 18-hour run. The 2D data is now certified as reliable.

Quantitative Data Interpretation

To validate the (3R,4R,5R) stereochemistry, we extract the scalar couplings ( 3JHH​ ) from the 1D and COSY spectra and compare them against the Karplus equation predictions for the dominant chair conformer.

Table 2: Expected NMR Parameters for the Dominant Chair Conformer
Proton PairSpatial Relationship (Chair)Expected 3JHH​ Coupling (Hz)NOESY CorrelationStructural Implication
H3 - H4 Axial - Equatorial2.0 – 4.5 HzStrongConfirms cis relationship between 3-Me and 4-OH.
H4 - H5 Equatorial - Axial2.0 – 4.5 HzStrongConfirms cis relationship between 4-OH and 5-OH.
H3 - H5 Axial - AxialN/A (Through-space only)Strong (1,3-diaxial) Definitive proof of the 3R, 5R syn relationship.
H5 - H6 ax​ Axial - Axial8.0 – 11.0 HzWeakConfirms H5 is in the axial position.

Data Interpretation: If the molecule possessed the (3S,4R,5R) configuration, the H3-H4 coupling would shift to a large diaxial coupling (~9-11 Hz), and the critical 1,3-diaxial NOE between H3 and H5 would disappear. The presence of the H3-H5 NOE is the definitive marker of the (3R,4R,5R) product.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR methodology.

NMR_Validation A Sample Prep (Buffered D2O) B 1D 1H NMR (Baseline Check) A->B Stability C 2D NMR Suite (COSY/NOESY) B->C High-Res D DFT GIAO (In Silico) B->D Predict E Stereochemical Validation C->E Spatial D->E Theory

NMR validation workflow for hexahydropyridazine stereochemical assignment.

Conclusion

Standard 1D NMR is fundamentally inadequate for the structural validation of dynamic, nitrogen-rich heterocycles like (3R,4R,5R)-3-methylhexahydropyridazine-4,5-diol. By employing a pH-stabilized, self-validating 2D NMR workflow, researchers can leverage exact 3JHH​ couplings and NOESY spatial correlations to unambiguously lock down the relative stereochemistry and map the conformational equilibrium.

References

  • Olsen, J. I., Sauer, S. P. A., Pedersen, C. M., & Bols, M. (2015). Exploring the relationship between the conformation and pKa: can a pKa value be used to determine the conformational equilibrium?. Organic & Biomolecular Chemistry, 13(10), 3116-3121.[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.[Link]

Comparative

A Comparative Analysis of Synthetic Routes to Hexahydropyridazine-4,5-diols: A Guide for Researchers

Introduction Hexahydropyridazine-4,5-diols represent a significant class of saturated nitrogen-containing heterocycles. Their rigid conformational structure and the stereochemical orientation of the vicinal diol moiety m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Hexahydropyridazine-4,5-diols represent a significant class of saturated nitrogen-containing heterocycles. Their rigid conformational structure and the stereochemical orientation of the vicinal diol moiety make them valuable scaffolds in medicinal chemistry and drug discovery. The ability to introduce substituents at various positions on the ring and control the stereochemistry of the hydroxyl groups allows for the fine-tuning of their biological activity. These compounds have been explored as, for example, glycosidase inhibitors and as building blocks for more complex bioactive molecules.

This guide provides a comparative analysis of two prominent synthetic strategies for accessing hexahydropyridazine-4,5-diols: a modern approach involving an Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) reaction followed by dihydroxylation, and a more classical route involving the synthesis of a dihydropyridazine precursor followed by a Sharpless Asymmetric Dihydroxylation. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical comparison to aid researchers in selecting the most suitable strategy for their specific synthetic goals.

Strategy 1: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction Followed by Diastereoselective Dihydroxylation

This contemporary approach offers an efficient means to construct the core tetrahydropyridazine ring system, which is then subjected to dihydroxylation to furnish the desired vicinal diol. The key step is a [4+2] cycloaddition reaction where an electron-deficient azoalkene acts as the diene and an electron-rich alkene serves as the dienophile.

Conceptual Framework

The IEDDA reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles.[1] In this specific application, an azoalkene, transiently generated in situ from an α-halo hydrazone, reacts with an alkene to yield a tetrahydropyridazine. The regioselectivity of this reaction is predictable based on the electronic properties of the reactants. The resulting tetrahydropyridazine possesses a carbon-carbon double bond at the 4,5-position, which is then dihydroxylated in a subsequent step to introduce the vicinal diol functionality. The stereochemical outcome of the dihydroxylation can be controlled by the choice of reagents and reaction conditions.

Mechanistic Insights

The overall transformation can be broken down into two key mechanistic stages: the IEDDA reaction and the dihydroxylation.

  • Inverse-Electron-Demand Aza-Diels-Alder Reaction: The reaction is initiated by the base-mediated elimination of HX from an α-halo hydrazone to generate a highly reactive azoalkene intermediate. This electron-deficient diene then undergoes a concerted [4+2] cycloaddition with an electron-rich alkene. The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the substituents on the alkene is retained in the cycloadduct.

  • Diastereoselective Dihydroxylation: The dihydroxylation of the resulting tetrahydropyridazine can be achieved using various reagents, with osmium tetroxide being a common choice for achieving syn-dihydroxylation.[2][3] The reaction proceeds through the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.[4] The facial selectivity of the osmium tetroxide addition can be influenced by steric hindrance and directing groups present on the tetrahydropyridazine scaffold. For asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation (SAD) protocol, which utilizes a chiral ligand to direct the approach of the osmium tetroxide, is the method of choice.[5][6]

IEDDA_Dihydroxylation cluster_IEDDA Inverse-Electron-Demand Aza-Diels-Alder cluster_Dihydroxylation Diastereoselective Dihydroxylation HaloHydrazone α-Halo Hydrazone Base Base (-HX) HaloHydrazone->Base Elimination Azoalkene Azoalkene (in situ) Base->Azoalkene Tetrahydropyridazine Tetrahydropyridazine Azoalkene->Tetrahydropyridazine [4+2] Cycloaddition Alkene Alkene Alkene->Tetrahydropyridazine OsO4 OsO4, Co-oxidant (e.g., NMO) Tetrahydropyridazine->OsO4 syn-Dihydroxylation HexahydropyridazineDiol Hexahydropyridazine-4,5-diol OsO4->HexahydropyridazineDiol

Caption: Workflow for the IEDDA/Dihydroxylation route.

Experimental Protocol: Synthesis of a Substituted Hexahydropyridazine-4,5-diol

This protocol is a representative example based on the principles of the IEDDA reaction followed by a standard Upjohn dihydroxylation.

Step 1: In situ generation of the azoalkene and IEDDA reaction

  • To a solution of the α-chloro hydrazone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere at 0 °C, add triethylamine (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the azoalkene.

  • Add the alkene (1.1 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL) and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydropyridazine.

Step 2: Diastereoselective dihydroxylation

  • Dissolve the tetrahydropyridazine (1.0 mmol) in a mixture of acetone and water (10:1, 11 mL).

  • Add N-methylmorpholine N-oxide (NMO) (1.2 mmol) and stir until dissolved.

  • To this solution, add a 4% aqueous solution of osmium tetroxide (0.05 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours. The reaction mixture will typically turn dark brown.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (10 mL) and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the hexahydropyridazine-4,5-diol.

Strategy 2: Synthesis of a Dihydropyridazine Precursor Followed by Sharpless Asymmetric Dihydroxylation

This classical and highly reliable strategy involves the initial construction of a dihydropyridazine ring system, followed by the stereocontrolled introduction of the vicinal diol using the well-established Sharpless Asymmetric Dihydroxylation (SAD) reaction.

Conceptual Framework

This approach decouples the formation of the heterocyclic ring from the introduction of the diol functionality. A variety of methods can be employed to synthesize the dihydropyridazine precursor, often starting from 1,4-dicarbonyl compounds and hydrazine derivatives.[7] The key advantage of this strategy lies in the exceptional level of stereocontrol achievable in the dihydroxylation step. The SAD reaction allows for the predictable synthesis of either enantiomer of the diol by simply selecting the appropriate chiral ligand (either (DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β).[6][8]

Mechanistic Insights
  • Synthesis of the Dihydropyridazine Precursor: A common method for the synthesis of 1,4-dihydropyridazines involves the condensation of a γ-dicarbonyl compound with hydrazine. The reaction proceeds through the formation of a dihydrazone intermediate, which then undergoes an intramolecular cyclization to form the dihydropyridazine ring.

  • Sharpless Asymmetric Dihydroxylation: The mechanism of the SAD reaction is a cornerstone of modern asymmetric synthesis.[2][5] It involves the reaction of the alkene with osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand. The ligand accelerates the reaction and creates a chiral environment around the osmium center, leading to a diastereoselective [3+2] cycloaddition with the alkene to form a chiral osmate ester intermediate.[4] This intermediate is then hydrolyzed to release the chiral diol, and the resulting Os(VI) species is re-oxidized to Os(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide(III) or N-methylmorpholine N-oxide (NMO), thus regenerating the catalyst for the next cycle.[9]

Dihydropyridazine_SAD cluster_Precursor_Synthesis Precursor Synthesis cluster_SAD Sharpless Asymmetric Dihydroxylation Dicarbonyl γ-Dicarbonyl Compound Dihydropyridazine 1,4-Dihydropyridazine Dicarbonyl->Dihydropyridazine Condensation/ Cyclization Hydrazine Hydrazine Hydrazine->Dihydropyridazine AD_mix AD-mix-α or AD-mix-β (OsO4, Chiral Ligand, Co-oxidant) Dihydropyridazine->AD_mix Asymmetric syn-Dihydroxylation ChiralDiol Enantiomerically Enriched Hexahydropyridazine-4,5-diol AD_mix->ChiralDiol

Caption: Workflow for the Dihydropyridazine Synthesis/SAD route.

Experimental Protocol: Synthesis of an Enantiomerically Enriched Hexahydropyridazine-4,5-diol

This protocol outlines a general procedure for the synthesis of a dihydropyridazine precursor and its subsequent asymmetric dihydroxylation.

Step 1: Synthesis of 1,4-Dihydropyridazine Precursor

  • To a solution of a 1,4-dicarbonyl compound (e.g., a γ-diketone) (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.1 mmol).

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 1,4-dihydropyridazine.

Step 2: Sharpless Asymmetric Dihydroxylation

  • To a stirred mixture of tert-butanol (5 mL) and water (5 mL) at room temperature, add AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) (1.4 g per mmol of alkene).

  • Cool the mixture to 0 °C and stir until both phases are clear.

  • Add the 1,4-dihydropyridazine (1.0 mmol) to the mixture.

  • Stir the reaction vigorously at 0 °C for 12-24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the enantiomerically enriched hexahydropyridazine-4,5-diol.

Comparative Analysis

FeatureStrategy 1: IEDDA / DihydroxylationStrategy 2: Dihydropyridazine Synthesis / SAD
Ring Construction Convergent; forms the tetrahydropyridazine ring in a single cycloaddition step.Linear; requires separate synthesis of the dihydropyridazine precursor.
Stereocontrol Diastereoselectivity in the dihydroxylation step is dependent on the substrate and reagents. Asymmetric synthesis requires a chiral dihydroxylation method (e.g., SAD).Excellent and predictable enantioselectivity achieved through the use of AD-mix-α or AD-mix-β.
Versatility The scope is dependent on the availability of suitable α-halo hydrazones and electron-rich alkenes.A wide range of dihydropyridazines can be synthesized from various dicarbonyl compounds and hydrazines.
Yields Can be high, but may be limited by the efficiency of the IEDDA reaction and the stability of the azoalkene intermediate.Generally high and reproducible yields for the SAD step. The overall yield depends on the efficiency of the precursor synthesis.
Scalability The in-situ generation of the reactive azoalkene may present challenges for large-scale synthesis.The SAD reaction is well-established and has been successfully implemented on an industrial scale.
Reagent Toxicity α-Halo hydrazones can be lachrymatory and require careful handling. Osmium tetroxide is highly toxic.Osmium tetroxide is highly toxic, but the use of catalytic amounts in the AD-mix mitigates this risk.

Conclusion

Both the Inverse-Electron-Demand Aza-Diels-Alder/dihydroxylation strategy and the dihydropyridazine synthesis/Sharpless Asymmetric Dihydroxylation approach offer viable pathways to hexahydropyridazine-4,5-diols.

The IEDDA route is an elegant and convergent method that rapidly builds molecular complexity. It is particularly attractive for accessing novel substituted tetrahydropyridazines. However, the stereochemical outcome of the dihydroxylation step requires careful consideration and may necessitate further optimization to achieve high diastereoselectivity or enantioselectivity.

The dihydropyridazine synthesis followed by Sharpless Asymmetric Dihydroxylation represents a more established and predictable route for obtaining enantiomerically pure hexahydropyridazine-4,5-diols. The unparalleled reliability and high enantioselectivity of the SAD reaction make this the preferred method when the primary goal is the synthesis of a specific stereoisomer in high optical purity.

The choice between these two strategies will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the availability of starting materials. For exploratory synthesis and the rapid generation of a diverse range of analogs, the IEDDA approach may be more suitable. For the synthesis of a specific, enantiopure drug candidate or chiral building block, the robustness and predictability of the Sharpless Asymmetric Dihydroxylation route are highly advantageous.

References

  • Donohoe, T. J.; et al. Development of the Directed Dihydroxylation Reaction. ResearchGate. [Link]

  • Li, S.-W.; Li, W.; Zhao, Z. Catalytic Asymmetric Synthesis of Fused Polycyclic Tetrahydropyridazine through Inverse-Electron-Demand Aza-Diels-Alder Reaction of Olefins with Azoalkenes in Situ Generated from α-Halogeno Hydrazones. ChemRxiv. [Link]

  • Wikipedia. Dihydroxylation. Wikipedia. [Link]

  • Chemistry LibreTexts. 5.9: Vicinal Syn Dihydroxylation with Osmium Tetroxide. Chemistry LibreTexts. [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Myers, A. G. Sharpless Asymmetric Dihydroxylation Reaction. Andrew G. Myers Research Group. [Link]

  • ResearchGate. Attempted diastereoselective dihydroxylation. Reagents and conditions:.... ResearchGate. [Link]

  • Chem-Station. シャープレス不斉ジヒドロキシル化 Sharpless Asymmetric Dihydroxylation (SharplessAD). Chem-Station. [Link]

  • Beller, M.; et al. 1 Recent Developments in the Osmium-catalyzed Dihydroxylation of Olefins. SciSpace. [Link]

  • Vicinal Diols as C2 Precursor in N & O- Containing Heteroaryl Synthesis - ethesis. Vicinal Diols as C2 Precursor in N & O- Containing Heteroaryl Synthesis - ethesis. [Link]

  • Goodwin, N. The Career of K. Barry Sharpless. Macmillan Group. [Link]

  • Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

  • Heravi, M. M. Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC. [Link]

  • Jacobsen, E. N.; et al. for [Ta(q2-C6H4)2Ph4(Li.0Et2)3] Asymmetric Dihydroxylation via Ligand-Accelerated Catalysis+. University of York. [Link]

  • Jacobsen, E. N.; et al. Kinetic role of the alkaloid ligands in asymmetric catalytic dihydroxylation. R Discovery. [Link]

  • Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

Validation

Part 1: The Crystallization Workflow: From Solution to Diffraction-Ready Crystal

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Hexahydropyridazine Derivatives For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography of Substituted Hexahydropyridazine Derivatives

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Substituted hexahydropyridazines are a class of saturated N-heterocycles that feature prominently in medicinal chemistry due to their versatile stereochemistry and biological activity.[1] Understanding their exact conformation, substituent orientation, and the intermolecular forces that govern their packing in the solid state is paramount. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing this unambiguous structural information.

This guide offers a comparative framework for the crystallographic analysis of hexahydropyridazine derivatives. It moves beyond a simple recitation of methods to provide a rationale for experimental design, a protocol for obtaining a high-quality crystal structure, and a comparative analysis of how substituents dictate molecular conformation and crystal packing.

The most significant bottleneck in any crystallographic study is obtaining a single, well-ordered crystal suitable for diffraction.[2] For hexahydropyridazine derivatives, which can be flexible and possess varied polarity based on their substitution, a systematic approach to crystallization is essential. The goal is to guide the molecules from a disordered state in solution into a highly ordered, repeating lattice by slowly achieving a state of supersaturation.

Experimental Protocol: Screening for Crystallization Conditions

The following protocol outlines a standard screening process. The choice of solvent is critical and should be guided by the solubility profile of the specific derivative.

  • Purity First : Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection :

    • Select a primary solvent in which the compound is readily soluble (e.g., Dichloromethane, Ethyl Acetate, Methanol).

    • Select a less-polar or "anti-solvent" in which the compound is poorly soluble (e.g., Hexane, Diethyl Ether, Water). The anti-solvent must be miscible with the primary solvent.

  • Method Selection & Execution : Prepare a nearly saturated solution of the compound in the primary solvent and attempt crystallization using the following standard methods in parallel:

    • Slow Evaporation : Place the solution in a small vial, cover it with a cap or parafilm containing a few pinholes, and leave it undisturbed. The slow evaporation of the solvent concentrates the solute, leading to crystallization.

    • Vapor Diffusion (Anti-solvent) : Place the concentrated solution in a small, open inner vial. Place this inner vial inside a larger, sealed jar containing the anti-solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystal growth.

    • Slow Cooling : If the compound's solubility is temperature-dependent, prepare a saturated solution at a slightly elevated temperature. Allow the sealed container to cool to room temperature, and then transfer it to a refrigerator or freezer to promote slow crystal formation.

  • Patience and Observation : Crystallization can take hours, days, or even weeks. The experiments should be left in a vibration-free environment and monitored periodically without disturbance.

Below is a logical workflow for the crystallization process.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Compound Purified Compound (>98%) Solvent Solvent Screening Compound->Solvent Determine solubility Evaporation Slow Evaporation Solvent->Evaporation Vapor Vapor Diffusion Solvent->Vapor Cooling Slow Cooling Solvent->Cooling Crystal Single Crystal Evaporation->Crystal NoCrystal No Crystal / Poor Quality Evaporation->NoCrystal Vapor->Crystal Vapor->NoCrystal Cooling->Crystal Cooling->NoCrystal NoCrystal->Solvent Re-evaluate Conditions Structure_Determination_Workflow Mount 1. Crystal Mounting & Screening UnitCell 2. Unit Cell Determination Mount->UnitCell DataCollect 3. Full Data Collection UnitCell->DataCollect Process 4. Data Integration & Scaling DataCollect->Process Solve 5. Structure Solution (Phasing) Process->Solve Refine 6. Structure Refinement Solve->Refine Iterative Process Refine->Solve Validate 7. Validation & Final Model Refine->Validate

Caption: Standard workflow for single-crystal X-ray structure determination.

Part 3: Comparative Structural Analysis: The Impact of Substitution

The true power of crystallography lies in comparative analysis. By examining a series of related structures, we can deduce how specific chemical modifications influence conformation and packing. The most comprehensive resource for this is the Cambridge Structural Database (CSD), a repository containing over a million experimentally determined small-molecule crystal structures. [3][4][5] For hexahydropyridazine derivatives, key questions involve:

  • How do N-substituents (e.g., acyl vs. alkyl, bulky vs. small) affect the puckering of the six-membered ring?

  • What are the preferred conformations (chair, boat, twist-boat) in the solid state?

  • How do substituents dictate the network of intermolecular interactions that stabilize the crystal lattice?

Let's compare two representative structures of substituted hydrazine derivatives to illustrate these principles. While not strictly hexahydropyridazines, these acyclic analogues clearly demonstrate how substituent changes impact conformation and intermolecular interactions.

ParameterCompound 1: N'-(tert-butyl)hydrazine-1-carbothioamide [6]Compound 2: N'-cyclohexylhydrazine-1-carbothioamide [6]
Crystal System TriclinicTriclinic
Space Group P-1P-1
Key Conformation FoldedExtended
Primary H-Bond N-H···S (Intramolecular)N-H···O (Intermolecular)
Other Interactions N-H···O, C-H···S, C-H···ON-H···S, C-H···S, C-H···O
CSD Refcode Hypothetical ExampleHypothetical Example
Analysis of Substituent Effects:
  • Conformational Control : In Compound 1, the bulky tert-butyl group results in a folded molecular conformation, which is stabilized by an intramolecular N-H···S hydrogen bond. In contrast, replacing it with the cyclohexyl group in Compound 2 removes this steric constraint, allowing the molecule to adopt a more stable extended conformation. [6]This extended form is then stabilized by intermolecular N-H···O hydrogen bonds, forming chains within the crystal lattice. This is a clear demonstration of a substituent directly controlling the fundamental molecular shape.

  • Intermolecular Packing : The switch from an intramolecularly H-bonded folded structure to an intermolecularly H-bonded extended structure completely changes the crystal packing. Structures like Compound 2, which form robust intermolecular hydrogen-bonded chains, may exhibit different physical properties (e.g., melting point, solubility) compared to structures like Compound 1, where intermolecular forces might be weaker van der Waals interactions. For fused systems like triazolo-pyridazines, bulky substituents can cause significant twisting between the fused rings, influencing the overall molecular shape and packing efficiency. [7]

Part 4: Deconstructing the Crystal Lattice: Advanced Analysis of Intermolecular Forces

A refined crystal structure provides more than just a picture; it provides the precise locations of all atoms, allowing for a detailed analysis of the non-covalent interactions that hold the crystal together. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. [6][7]It maps the closest intermolecular contacts onto a 3D surface around the molecule.

This analysis allows researchers to:

  • Visualize All Interactions : Identify all regions of close contact simultaneously, including strong hydrogen bonds and weaker C-H···π, H···H, and C···H contacts.

  • Quantify Contributions : Decompose the surface into a 2D "fingerprint plot" that shows the percentage contribution of each type of interaction to the overall crystal packing. For example, analysis of a pyridazino-indole derivative revealed that H···H (39.6%), H···C (22.0%), and N···H (12.8%) contacts were the most dominant forces. [7] Understanding this hierarchy of interactions is critical for crystal engineering and drug development. It provides insights into which functional groups are most critical for forming a stable solid state, which can influence polymorphism, stability, and dissolution rates.

Interactions_Hierarchy Interactions Intermolecular Interactions (Crystal Packing) HBond Strong H-Bonds (e.g., N-H···O, O-H···N) Interactions->HBond Dominant & Directional WeakHBond Weak H-Bonds (e.g., C-H···O, C-H···N) Interactions->WeakHBond PiStack π-π Stacking Interactions->PiStack For Aromatic Substituents VDW Van der Waals Forces (e.g., H···H, C···H) Interactions->VDW Ubiquitous & Non-Directional

Caption: Hierarchy of common intermolecular interactions governing crystal packing.

Conclusion

The X-ray crystallographic analysis of substituted hexahydropyridazine derivatives is a powerful tool that provides definitive insights into molecular structure and solid-state behavior. By moving beyond a single structure to a comparative analysis, researchers can establish clear structure-property relationships. Understanding how a given substituent influences ring conformation, molecular shape, and the resulting network of intermolecular interactions is fundamental to rational drug design. These data inform predictions of physical properties, guide the design of new analogues with improved solid-state characteristics, and provide the precise conformational information needed for computational modeling of ligand-receptor interactions.

References

  • Svete, J., et al. (2004). Synthesis of hexahydropyridazine-3-phosphonic acid. Chemical & Pharmaceutical Bulletin, 52(1), 160-2. Available at: [Link]

  • (N.A.). Synthetic and Conformational Studies of - Hexahydropyrimidines and Related. Available at: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Gümüş, M. K., et al. (2025). SYNTHESIS, CRYSTAL STRUCTURE, AND HIRSHFELD SURFACE ANALYSIS OF 4,4A,5,6,7,8-HEXAHYDRO-4A-METHYL-2,5,7-TRIPHENYL-2H-PYRIDO[4,3-D]O[8][9]XAZINE. ResearchGate. Available at: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. Available at: [Link]

  • re3data.org. (2026). Cambridge Structural Database. Available at: [Link]

  • Groom, C. R., & Allen, F. H. (2016). The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • Schulz, B., et al. (2014). Synthesis and structure elucidation of 2,3,5,6,7,8-hexahydro-1 H-t[8][10][11]riazolo[1,2-a]pyridazine-1-thione, 3,3-disubstituted and 2-substituted derivatives and evaluation of their inhibitory activity against inducible nitric oxide synthase. Pharmazie, 69(10), 731-44. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5129. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(2), 349-366. Available at: [Link]

  • Jotani, M. M., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8448. Available at: [Link]

  • Nelsen, S. F., et al. (1986). Conformational studies of hexahydropyridazine derivatives. Journal of the American Chemical Society, 108(18), 5503–5508. Available at: [Link]

Sources

Comparative

A Senior Scientist's Guide to Method Validation: Quantifying Pyridazine Diols in Biological Samples

Introduction: The Critical Role of Metabolite Quantification in Drug Development In the landscape of pharmaceutical development, the precise measurement of drug metabolites in biological matrices is not merely a technica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Metabolite Quantification in Drug Development

In the landscape of pharmaceutical development, the precise measurement of drug metabolites in biological matrices is not merely a technical exercise; it is a cornerstone of regulatory approval and a critical determinant of a drug's safety and efficacy profile.[1][2][3] Pyridazine diols, common metabolites of various drug candidates, present a unique set of analytical challenges due to their high polarity. Their accurate quantification in complex biological fluids like plasma or urine is essential for robust pharmacokinetic (PK) and toxicokinetic (TK) studies.[1][2][4]

This guide provides an in-depth comparison of analytical strategies for the quantification of pyridazine diols, grounded in the harmonized principles of the ICH M10 guideline on bioanalytical method validation.[1][5] We will explore the causality behind experimental choices, from sample preparation to chromatographic separation, and provide a detailed, self-validating protocol that ensures data integrity and regulatory compliance.[3][6][7]

The Core Challenge: High Polarity in a Complex Environment

Pyridazine diols are characterized by their hydrophilic nature, a direct consequence of their hydroxyl groups. This property makes them difficult to retain on traditional reversed-phase liquid chromatography (RPLC) columns and susceptible to significant interference from endogenous polar compounds in biological samples.[8][9][10] The primary hurdles in developing a robust analytical method include:

  • Poor Retention in RPLC: Conventional C18 columns struggle to retain highly polar analytes, leading to elution near the solvent front and potential co-elution with matrix components.[8][10]

  • Significant Matrix Effects: Biological matrices like plasma and urine are rife with salts, phospholipids, and other endogenous materials that can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[11][12][13]

  • Low Extraction Recovery: Efficiently extracting these polar diols from an aqueous biological matrix while simultaneously removing interfering substances is a delicate balancing act.[14]

A Comparative Analysis of Bioanalytical Strategies

A successful bioanalytical method hinges on two key stages: efficient sample preparation to isolate the analyte and selective chromatographic separation to resolve it from interferences.

Stage 1: Sample Preparation - A Head-to-Head Comparison

The goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with analysis, while maximizing the recovery of the pyridazine diols.[15]

Technique Principle Pros Cons Best Suited For
Protein Precipitation (PPT) A water-miscible organic solvent (e.g., acetonitrile) is added to denature and precipitate proteins.Fast, simple, inexpensive, high-throughput.Non-selective, significant matrix effects often remain (especially phospholipids), potential for analyte loss due to co-precipitation.[15]Early-stage discovery, high-throughput screening where speed is prioritized over ultimate sensitivity.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on relative solubility.Cleaner extracts than PPT, can remove many polar interferences.[11]Can be labor-intensive, requires optimization of solvent systems, may have lower recovery for highly polar analytes.Methods requiring cleaner extracts than PPT, where analyte has some affinity for an organic phase.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a strong solvent.Provides the cleanest extracts, significantly reduces matrix effects, high recovery and concentration factor.[11][14]More complex method development, higher cost per sample.Regulated bioanalysis (GLP/GCP studies) where high accuracy, precision, and sensitivity are paramount.

Scientist's Insight: For the validation of a method intended for regulatory submission, Solid-Phase Extraction (SPE) is the superior choice. While PPT is fast, the risk of unaddressed matrix effects compromising data integrity is too high.[11][12] For pyridazine diols, a mixed-mode or polar-enhanced polymer-based SPE sorbent often provides the optimal balance of retention for the polar analyte and effective washout of interfering phospholipids and salts.

Stage 2: Chromatographic Separation - RPLC vs. HILIC

The choice of chromatography is dictated by the analyte's polarity. While RPLC is the workhorse of bioanalysis, its limitations with polar compounds have led to the rise of Hydrophilic Interaction Liquid Chromatography (HILIC).[8][10][16]

Technique Principle Pros Cons Recommendation for Pyridazine Diols
Reversed-Phase LC (RPLC) Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18).Robust, reproducible, wide variety of column chemistries available.Poor retention for highly polar compounds like diols, often requiring 100% aqueous mobile phases which can be problematic.[8][9]Generally not recommended unless using specialized "aqueous stable" phases, and even then, retention may be insufficient.
Hydrophilic Interaction LC (HILIC) Analyte partitions into a water-enriched layer on the surface of a polar stationary phase (e.g., bare silica, amide). Elution is with a high organic mobile phase.[16][17]Excellent retention for polar and hydrophilic analytes, high organic mobile phase enhances MS ionization efficiency and sensitivity.[10]Can be sensitive to injection solvent composition and water content in the mobile phase, requiring careful method development.Strongly Recommended. HILIC provides the necessary retention to move the pyridazine diol peaks away from the solvent front, improving peak shape and resolution from matrix interferences.[8][9][10]

The Validation Workflow: A Self-Validating System

The validation process demonstrates that the analytical method is suitable for its intended purpose.[3][7][18] The following workflow, based on the ICH M10 guideline, establishes a self-validating system where each parameter confirms the reliability of the others.[1]

G cluster_prep Method Development cluster_val Full Method Validation (ICH M10) Dev Define Analytical Target Profile (ATP) Opt Optimize Sample Prep (SPE) & LC-MS/MS (HILIC) Dev->Opt Selectivity Selectivity & Specificity Opt->Selectivity Proceed to Validation LLOQ Sensitivity (LLOQ) Selectivity->LLOQ CalCurve Calibration Curve & Linearity LLOQ->CalCurve Accuracy Accuracy CalCurve->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability Report Final Validation Report Stability->Report Validation Complete

Caption: High-level workflow for bioanalytical method validation.

Experimental Protocol: SPE-HILIC-MS/MS Method Validation

This protocol outlines the steps for validating a method for quantifying a hypothetical pyridazine diol in human plasma.

1. System Suitability:

  • Before each run, inject a mid-level quality control (QC) sample five times.

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area and retention time must be ≤ 5%. This ensures the instrument is performing consistently.

2. Preparation of Standards and QCs:

  • Prepare two separate stock solutions of the pyridazine diol reference standard. One for calibration standards (CALs) and one for quality controls (QCs).[19]

  • Spike blank human plasma to create a calibration curve with a minimum of six non-zero concentration levels, including the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).[20]

  • Prepare QCs at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of ULOQ).

3. Sample Preparation Protocol (SPE):

  • Pre-treatment: To 100 µL of plasma (CAL, QC, or unknown), add 20 µL of an internal standard (a stable isotope-labeled version of the diol is ideal) and 200 µL of 1% formic acid in water. Vortex.

  • SPE Conditioning: Condition a mixed-mode polymeric SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE plate.

  • Wash: Wash the plate with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elute: Elute the pyridazine diol and internal standard with 500 µL of 5% formic acid in acetonitrile.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 90:10 acetonitrile:water for HILIC injection.

4. HILIC-MS/MS Conditions:

  • Column: Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate.

  • Mass Spectrometer: Triple quadrupole MS operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Key Validation Parameters & Acceptance Criteria

The following table summarizes the core validation experiments and their standard acceptance criteria based on FDA and ICH guidelines.[1][4][6][7]

Parameter Purpose Experiment Acceptance Criteria (ICH M10)
Selectivity To ensure the method can differentiate the analyte from endogenous matrix components.Analyze at least six different sources of blank plasma.Response in blank samples should be ≤ 20% of the LLOQ response.[20]
Calibration Curve To demonstrate the relationship between analyte concentration and instrument response.Analyze one calibration curve in each validation run.75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99.[19]
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.Analyze QCs at four levels (n=6 at each level) across at least three separate runs.Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (%RSD) at each level must be ≤ 15% (≤ 20% at LLOQ).[20]
Matrix Effect To assess the impact of the biological matrix on analyte ionization.Compare the peak response of analyte spiked into post-extraction blank plasma from 6 sources to the response in a pure solution.The IS-normalized matrix factor %RSD should be ≤ 15%.
Recovery To quantify the efficiency of the extraction process.Compare the peak response of analyte from pre-spiked extracted samples to post-spiked extracted samples at three QC levels.Recovery should be consistent and reproducible. While no specific value is required, consistency across QC levels is key.
Stability To ensure the analyte is stable throughout the sample lifecycle.Evaluate analyte stability in plasma under various conditions: Freeze-thaw cycles, short-term (bench-top), and long-term storage.Mean concentration of stability samples must be within ±15% of nominal concentration of fresh samples.

This interconnected set of experiments forms a logical chain of evidence. For example, demonstrating good accuracy and precision is only meaningful if selectivity has been established, ensuring you are measuring the correct analyte. Likewise, consistent recovery and minimal matrix effect are causal factors that enable the method to be accurate and precise.

G cluster_foundation Foundational Parameters cluster_performance Performance Metrics cluster_reliability Reliability Over Time Selectivity Selectivity Accuracy Accuracy Selectivity->Accuracy Precision Precision Selectivity->Precision Matrix Matrix Effect Matrix->Accuracy Matrix->Precision Recovery Recovery Recovery->Accuracy Recovery->Precision LLOQ Sensitivity (LLOQ) Accuracy->LLOQ FitForPurpose Method is Fit-For-Purpose Accuracy->FitForPurpose Precision->LLOQ Precision->FitForPurpose LLOQ->FitForPurpose Stability Stability Stability->FitForPurpose

Caption: Interconnectivity of validation parameters.

Conclusion

The successful validation of an analytical method for quantifying polar pyridazine diols in biological samples is an achievable, albeit challenging, task. A strategy combining the clean-up power of Solid-Phase Extraction with the superior retention of Hydrophilic Interaction Liquid Chromatography provides the most robust and reliable approach. By adhering to the principles outlined in the ICH M10 guideline and understanding the causal links between validation parameters, researchers can develop methods that are not only scientifically sound but also generate data of the highest integrity, fully compliant with global regulatory expectations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Causey, J. L., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Chromatography B, 1002, 59-65. [Link]

  • Rainville, P. D., et al. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Waters Corporation. [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Pu, F., et al. (2016). An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids. Scientific Reports, 6, 32769. [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. [Link]

Sources

Safety & Regulatory Compliance

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